molecular formula C19H16N2O4S B2910722 BioA-IN-13 CAS No. 1164475-61-9

BioA-IN-13

Cat. No.: B2910722
CAS No.: 1164475-61-9
M. Wt: 368.41
InChI Key: XEFQYEIZGTWFCR-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent whole-cell active inhibitor of biotin biosynthesis>

Properties

IUPAC Name

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-6-7-13(11-16(12)21(24)25)10-14(8-9-18(22)23)19-20-15-4-2-3-5-17(15)26-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFQYEIZGTWFCR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(CCC(=O)O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\CCC(=O)O)/C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action of BioA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting BioA, a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The guide is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Introduction to BioA as a Therapeutic Target

Biotin, also known as vitamin B7, is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. While humans obtain biotin from their diet, many bacteria, including Mycobacterium tuberculosis, synthesize it de novo. This metabolic distinction makes the biotin biosynthesis pathway an attractive target for the development of new antibiotics.

The second step in this pathway is catalyzed by BioA (EC 2.6.1.62), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[1][2] BioA facilitates the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor.[1][2] Genetic studies have confirmed that BioA is essential for the growth and persistence of M. tuberculosis in vivo, validating it as a promising target for therapeutic intervention.[3]

Mechanism-Based Inactivation of BioA

A key strategy in the development of BioA inhibitors has been mechanism-based inactivation. This approach utilizes the enzyme's own catalytic activity to transform a benign inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.

The most well-characterized mechanism-based inhibitors of BioA, such as the natural product amiclenomycin and synthetic dihydropyrid-2-one-based compounds, operate through an aromatization mechanism .[1] These inhibitors act as substrates for BioA and, upon interaction with the PLP cofactor, undergo a series of enzymatic transformations that culminate in the formation of a stable, aromatic ring. This process results in the covalent modification of the PLP cofactor, rendering the enzyme inactive.[1] Mass spectrometry and X-ray crystallography have provided definitive evidence for this aromatization mechanism of inhibition.[1]

Quantitative Data for BioA Inhibitors

A variety of compounds have been identified as inhibitors of M. tuberculosis BioA. The following table summarizes the quantitative data for some of these inhibitors.

InhibitorTypeIC50KiNotes
Amiclenomycin (ACM) Mechanism-based--Potent inhibitor, but suffers from poor chemical stability.[1]
Dihydropyrid-2-one 1 Mechanism-based--Covalently modifies the PLP cofactor through aromatization.[1]
M-2 (Cyclopentene analogue) Reversible57 µM-Did not exhibit time-dependent inhibition.[1]
C48 Tight-binding-200 pMPotent and selective inhibitor with sub-micromolar MICs against M. tuberculosis.[3][4]
Compound A36 Reversible28.94 µM-Identified through structure-based virtual screening.[5]
Compound A35 Reversible88.16 µM-Identified through structure-based virtual screening.[5]
Compound A65 Reversible114.42 µM-Identified through structure-based virtual screening.[5]
N-aryl, N'-benzoylpiperazine 6 Reversible--Identified through target-based whole-cell screening.[6]

Experimental Protocols

Cloning, Expression, and Purification of M. tuberculosis BioA

This protocol describes the general steps for obtaining purified BioA protein for use in biochemical and structural studies.

  • Cloning: The bioA gene (Rv1568) is PCR amplified from M. tuberculosis H37Rv genomic DNA. The amplified product is then cloned into an expression vector, such as pET28b, which allows for the addition of an N-terminal His-tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Cultures are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column.

    • The column is washed with a wash buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • BioA is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • The buffer is exchanged into a storage buffer (e.g., 50 mM Tris pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP) using a desalting column. The purified protein is stored at -80°C.[7]

Continuous Fluorescence Displacement Assay for BioA Activity

This coupled-enzyme assay provides a continuous and high-throughput method for measuring BioA activity and screening for inhibitors.

  • Principle: The assay couples the activity of BioA with dethiobiotin synthetase (BioD). BioA converts KAPA to DAPA. BioD then utilizes DAPA and ATP to produce dethiobiotin. The production of dethiobiotin is monitored by its ability to displace a fluorescently-tagged dethiobiotin probe from streptavidin, resulting in an increase in fluorescence.

  • Reaction Mixture: A typical reaction mixture in a 384-well plate (50 µL final volume) contains:

    • Reaction Buffer (e.g., 100 mM bicine pH 8.6, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025 % Igepal CA-630, 5 mM ATP, 100 µM PLP)

    • BioD (e.g., 320 nM)

    • BioA (e.g., 50 nM)

    • KAPA (e.g., 3 µM)

    • SAM (e.g., 1 mM)

    • Fluorescent dethiobiotin probe (e.g., 20 nM)

    • Streptavidin (e.g., 185 nM)

    • Inhibitor at various concentrations (typically in DMSO, final concentration 1%)

  • Procedure:

    • The reaction is initiated by the addition of KAPA or BioA.

    • Fluorescence is monitored over time (e.g., 30 minutes) using a plate reader.

    • For inhibitor studies, IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration.[2][7]

X-ray Crystallography of BioA-Inhibitor Complexes

Determining the crystal structure of BioA in complex with an inhibitor provides detailed insights into the binding mode and mechanism of action.

  • Crystallization: Purified BioA is crystallized, typically using the hanging drop vapor diffusion method. Crystals are grown by mixing the protein solution with a reservoir solution containing a precipitant (e.g., 8-12% PEG 8000, 100 mM MgCl₂, 100 mM HEPES pH 7.5).[2]

  • Soaking: To obtain the inhibitor-bound structure, apo-enzyme crystals are soaked in a solution containing the inhibitor.

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a known BioA structure as a search model. The inhibitor is then modeled into the electron density map, and the structure is refined.

Mass Spectrometry Analysis of Covalent Modification

Mass spectrometry is used to confirm the covalent modification of the PLP cofactor by mechanism-based inhibitors.

  • Inactivation: BioA is incubated with an excess of the mechanism-based inhibitor until the enzyme is completely inactivated.

  • Sample Preparation: The inactivated BioA is separated from the excess inhibitor and free PLP using gel filtration.

  • Analysis: The protein sample is analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The observed mass of the modified PLP cofactor is compared with the theoretical mass to confirm the covalent adduct formation.[2]

Visualizations

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of Inhibition) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB

Caption: Biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.

Mechanism_Based_Inactivation cluster_0 BioA Active Site BioA_PLP BioA-PLP Complex Intermediate Enzyme-Inhibitor Intermediate BioA_PLP->Intermediate Binding Inhibitor Dihydropyrid-2-one Inhibitor Inhibitor->Intermediate Aromatized_Adduct Covalently Modified Aromatized PLP Adduct Intermediate->Aromatized_Adduct Catalytic Transformation (Aromatization) Inactive_Enzyme Inactive BioA Aromatized_Adduct->Inactive_Enzyme Irreversible Inhibition

Caption: Mechanism-based inactivation of BioA by a dihydropyrid-2-one inhibitor.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Fluorescence Displacement Assay) Start->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Crystallography X-ray Crystallography Mechanism_Studies->Crystallography Mass_Spec Mass Spectrometry Mechanism_Studies->Mass_Spec

Caption: Workflow for the screening and characterization of BioA inhibitors.

References

The Critical Role of BioA in Mycobacterium tuberculosis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 7,8-Diaminopelargonic Acid Synthase as a Prime Therapeutic Target

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health threat, necessitating the discovery of novel drug targets to combat the rise of multidrug-resistant strains. The biotin biosynthesis pathway has emerged as a particularly vulnerable metabolic route in Mtb, as the bacillus is incapable of scavenging this essential cofactor from its host and relies entirely on de novo synthesis. Within this pathway, 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, represents a critical and validated chokepoint, making it an attractive target for the development of new anti-tubercular agents.

This technical guide provides a comprehensive overview of the role of BioA in Mtb, tailored for researchers, scientists, and drug development professionals. It delves into the enzyme's function, the genetic evidence of its essentiality, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Biotin Biosynthesis Pathway and the Central Role of BioA

Biotin, also known as vitamin B7, is an indispensable cofactor for several carboxylases involved in crucial metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis. The biosynthesis of biotin in M. tuberculosis is a multi-step enzymatic pathway. BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, catalyzes the second committed step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), uniquely utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[1]

The inability of Mtb to uptake biotin from its environment underscores the essentiality of this pathway for its survival. Disruption of the bioA gene leads to a bactericidal effect in biotin-deprived conditions, a rare phenotype for an auxotroph, which typically undergoes growth arrest. This bactericidal consequence of biotin starvation highlights BioA as a prime target for therapeutic intervention.

Below is a diagram illustrating the biotin biosynthesis pathway in M. tuberculosis, highlighting the position of BioA.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioF->KAPA BioA BioA (DAPA Synthase) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Figure 1: The Biotin Biosynthesis Pathway in M. tuberculosis.

Quantitative Data on BioA Function and Inhibition

The essentiality of BioA has been substantiated by extensive research, leading to the identification and characterization of numerous inhibitors. The following tables summarize key quantitative data related to BioA's enzymatic activity and the efficacy of various inhibitory compounds.

Table 1: Enzyme Kinetics of M. tuberculosis BioA
SubstrateKmConditionsReference
KAPA3.8 µMpH 8.6, 37°C[1]
SAM450 µMpH 8.5, Room Temp[1]
Sinefungin700 µMpH 8.5, Room Temp[1]
Table 2: In Vitro Inhibition of M. tuberculosis BioA
CompoundIC50 (µM)Reference
CHM-12.42[2][3]
A3628.94[2][3][4][5]
A3588.16[2][3][4][5]
A65114.42[2][3][4][5]
C480.034 (Ki = 200 pM)[6]
Table 3: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis
CompoundMIC90 (µg/mL)MIC90 (µM)Reference
A652058.41[2][3][4][7]
A3580211.42[2][7]
A70160441.39[7]
X212.57.86[2][7]
A66514.2[2][7]
X58514.7[2][7]
A61030.67[2][7]
X501023.41[2][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the evaluation of potential BioA inhibitors. This section provides protocols for key assays used in the study of M. tuberculosis BioA.

Protocol 1: Cloning, Expression, and Purification of M. tuberculosis BioA

This protocol outlines the steps for producing recombinant BioA protein for use in enzymatic and structural studies.

  • Gene Amplification and Cloning:

    • The bioA gene (Rv1568c) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR) with gene-specific primers.[8]

    • The PCR product is ligated into an expression vector, such as pET28a, which often incorporates a hexahistidine (His6)-tag to facilitate purification.[8][9]

    • The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[10]

  • Protein Expression:

    • A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

    • The starter culture is then used to inoculate a larger volume of expression media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[9]

    • The culture is further incubated for several hours (e.g., 4 hours at 37°C or overnight at a lower temperature like 18°C) to allow for protein expression.[9]

  • Cell Lysis and Protein Purification:

    • The bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.[8]

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged BioA is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.[10]

    • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • The recombinant BioA is eluted from the column using a buffer with a high concentration of imidazole (e.g., 300 mM).[10]

    • The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro BioA Enzymatic Assay using OPA Derivatization

This assay measures the enzymatic activity of BioA by quantifying the production of DAPA, which is fluorescently labeled with o-phthaldialdehyde (OPA).[2][11]

  • Reaction Mixture Preparation:

    • The enzymatic reaction is typically performed in a 40 µL volume containing 100 mM TAPS buffer, 2 µM purified BioA, 1 mM SAM, and 100 µM PLP.[4]

    • For inhibitor screening, the compound of interest (dissolved in DMSO) is added to the reaction mixture at the desired concentration.[2]

  • Enzymatic Reaction:

    • The reaction is initiated by the addition of the substrate KAPA (e.g., to a final concentration of 20 µM).[4]

    • The reaction mixture is incubated at room temperature or 37°C for a defined period.

  • Reaction Termination and Derivatization:

    • The reaction is terminated by heating at 100°C for a few minutes.[4]

    • The mixture is then centrifuged, and the supernatant is collected.

    • A freshly prepared derivatizing solution containing OPA and 2-mercaptoethanol (2-ME) in a sodium borate buffer (pH 9.4) is added to the supernatant.[2]

  • Fluorescence Measurement:

    • The mixture is incubated at room temperature for 2 hours to allow for the formation of the fluorescent adduct.[2]

    • The fluorescence is measured using a fluorescence spectrophotometer with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[2][11]

    • The concentration of DAPA produced is determined by comparison to a standard curve generated with known concentrations of DAPA.[2]

BioA_Enzymatic_Assay cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Termination & Derivatization cluster_3 Detection Reaction_Mix Prepare Reaction Mix (BioA, SAM, PLP, Buffer, Inhibitor) Add_KAPA Initiate with KAPA Reaction_Mix->Add_KAPA Incubate Incubate at RT/37°C Add_KAPA->Incubate Terminate Terminate Reaction (Heat) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Add_OPA Add OPA/2-ME Reagent Centrifuge->Add_OPA Incubate_RT Incubate at RT (2h) Add_OPA->Incubate_RT Measure_Fluorescence Measure Fluorescence (Ex: 410nm, Em: 470nm) Incubate_RT->Measure_Fluorescence Quantify_DAPA Quantify DAPA Measure_Fluorescence->Quantify_DAPA BioA_Essentiality cluster_0 Genetic State cluster_1 Functional Consequence cluster_2 Phenotypic Outcome WT_Mtb Wild-Type M. tuberculosis Biotin_Synthesis Biotin Biosynthesis WT_Mtb->Biotin_Synthesis Functional BioA BioA_Knockout ΔbioA Mutant No_Biotin_Synthesis No Biotin Biosynthesis BioA_Knockout->No_Biotin_Synthesis No Functional BioA BioA_Inhibited BioA Inhibited BioA_Inhibited->No_Biotin_Synthesis Inhibited BioA Survival Survival & Persistence Biotin_Synthesis->Survival Cell_Death Cell Death (Bactericidal) No_Biotin_Synthesis->Cell_Death

References

Technical Whitepaper: BioA as a High-Value Drug Target for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics that act on new targets. The biotin biosynthesis pathway represents a compelling area for drug development as it is essential for Mtb survival and persistence, yet absent in humans.[1][2] This guide focuses on 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes a critical step in this pathway. Genetic validation studies have confirmed that BioA is essential for Mtb to establish and maintain a chronic infection in murine models, making it a highly attractive target for novel anti-tubercular agents.[3][4] This document provides a comprehensive overview of BioA, including its biochemical function, validation as a drug target, known inhibitors, and detailed experimental protocols for inhibitor screening and characterization.

The Biotin Biosynthesis Pathway and the Role of BioA

Biotin, or vitamin H, is an essential cofactor for acyl-CoA carboxylases and pyruvate carboxylase, which are critical enzymes in fatty acid biosynthesis, gluconeogenesis, and overall metabolism in Mtb.[1][5] Unlike their human hosts, who acquire biotin from dietary sources, Mtb relies exclusively on its de novo synthesis pathway, as it lacks a high-affinity transporter for scavenging biotin from the host environment.[1][6] This metabolic distinction forms the foundation of BioA's value as a drug target.

The Mtb biotin biosynthesis pathway consists of four key enzymatic steps:

  • BioF: Catalyzes the conversion of pimeloyl-CoA to 7-keto-8-aminopelargonic acid (KAPA).[3]

  • BioA: Catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[3][7]

  • BioD: Catalyzes the ATP-dependent carboxylation of DAPA to form dethiobiotin (DTB).[3]

  • BioB: Catalyzes the insertion of sulfur into DTB to produce the final product, biotin.[3]

BioA (Rv1568) is a PLP-dependent enzyme that performs a unique transamination reaction, utilizing SAM as the amino donor in a classical ping-pong bi-bi reaction mechanism.[7][8] Conditional silencing of the bioA gene in Mtb after the establishment of infection has been shown to defeat chronic infection in mice, providing robust genetic validation of its essentiality.[3][4]

Biotin_Biosynthesis_Pathway cluster_pathway Mtb Biotin Biosynthesis Pathway cluster_cofactors Cofactors & Substrates Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB SAM SAM SAM->DAPA Amino Donor PLP PLP (Cofactor) PLP->KAPA for BioA ATP ATP ATP->DTB for BioD

Figure 1: The Mycobacterium tuberculosis Biotin Biosynthesis Pathway.

Inhibitors of Mtb BioA

Several classes of small molecules have been identified as inhibitors of Mtb BioA through both target-based and whole-cell screening approaches. These compounds serve as valuable starting points for lead optimization.

Quantitative Data on BioA Inhibitors

The following table summarizes the reported inhibitory activities of selected compounds against the BioA enzyme (biochemical IC50) and against whole-cell Mtb (Minimum Inhibitory Concentration, MIC).

Compound ClassCompound Name/IDBioA IC50 (µM)Mtb MIC (µM)Citation(s)
Natural ProductAmiclenomycin (ACM)Mechanism-based~3.1[8][9]
Aryl HydrazineCompound 21.8>100[8]
N-aryl, N'-benzoylpiperazineCompound 60.15526 (biotin-free)[10]
N-aryl, N'-benzoylpiperazineCompound 26Not Reported10 (biotin-free)[10]
N-aryl, N'-benzoylpiperazineCompound 36Not Reported1.7 (biotin-free)[10]
Virtual Screen HitA3628.94>550[11][12]
Virtual Screen HitA3588.16211.42[11][12]
Virtual Screen HitA65114.42~58 (20 µg/mL)[11][12]
AnilinobenzimidazoleC480.0002 (Ki)<1[13][14]

Note: MIC values are highly dependent on assay conditions, particularly the presence or absence of biotin in the culture medium. On-target activity is confirmed when the MIC increases significantly in biotin-supplemented media.[10][11]

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_validation Preclinical Validation Target Target Validation (BioA Essentiality) HTS High-Throughput Screen (Biochemical or Whole-Cell) Target->HTS Assay Dev. Hit_ID Hit Identification HTS->Hit_ID Identify Hits SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Optimize ADMET ADMET Profiling (in silico / in vitro) SAR->ADMET Lead_Opt Lead Optimization SAR->Lead_Opt ADMET->SAR Feedback In_Vivo In Vivo Efficacy (Mouse Model) Lead_Opt->In_Vivo Test Candidate Preclinical Candidate In_Vivo->Candidate

Figure 2: A generalized workflow for BioA inhibitor drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of BioA and its inhibitors.

Recombinant Mtb BioA Expression and Purification

This protocol is adapted from standard methods for expressing Mtb proteins in E. coli.[10][15]

  • Cloning: The bioA gene (Rv1568) is PCR amplified from Mtb H37Rv genomic DNA. The amplicon is cloned into an expression vector such as pET28b, which incorporates an N-terminal Hexa-histidine (His6) tag for affinity purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3) or BL21-CodonPlus(DE3) for handling rare codons.

  • Expression:

    • Grow a 10 mL overnight starter culture of the transformed E. coli in LB broth containing the appropriate antibiotic (e.g., kanamycin for pET28b) at 37°C with shaking.

    • Inoculate 1 L of fresh LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Continue incubation at 18°C for 18-20 hours with shaking.

  • Purification:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (16,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 40 mM imidazole).

    • Elute the His-tagged BioA protein with elution buffer (lysis buffer containing 250 mM imidazole).

    • Analyze fractions by SDS-PAGE for purity. Pool pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol). Store at -80°C.

Coupled Fluorescence Displacement Assay for BioA Activity

This high-throughput assay measures BioA activity continuously by coupling its product formation to a fluorescent reporter system.[2][6][15]

  • Principle: BioA converts KAPA to DAPA. A second enzyme, BioD, converts DAPA to dethiobiotin (DTB). The DTB produced displaces a fluorescently-labeled DTB probe from streptavidin, causing an increase in fluorescence.[6]

  • Reagents:

    • Reaction Buffer: 100 mM Bicine, 50 mM NaHCO3, 1 mM MgCl2, 1 mM ATP, 0.0025% Igepal CA630, pH 8.6.

    • Enzyme Mix: Purified Mtb BioA (e.g., 50 nM final) and E. coli BioD (e.g., 320 nM final).

    • Substrate Mix: KAPA (e.g., 3 µM final) and SAM (e.g., 1 mM final).

    • Detection Mix: Fluorescent DTB probe (e.g., 20 nM final) and Streptavidin (e.g., 185 nM final).

    • Test Compounds: Dissolved in 100% DMSO.

  • Protocol (384-well plate format):

    • To each well, add test compound (e.g., 50 nL).

    • Prepare a master mix containing Reaction Buffer, Enzyme Mix, and Detection Mix.

    • Dispense the master mix into the wells.

    • Initiate the reaction by adding the Substrate Mix.

    • Monitor the increase in fluorescence over 30 minutes at 25°C using a plate reader (Excitation: 485 nm, Emission: 530 nm).

    • Calculate the rate of reaction (slope of fluorescence vs. time). Percent inhibition is determined relative to DMSO controls.

    • A counter-screen using DAPA as the substrate (omitting BioA and KAPA) should be performed to eliminate BioD inhibitors.[15]

Resazurin Microtiter Assay (REMA) for Whole-Cell Activity

REMA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][9]

  • Principle: Viable, metabolically active Mtb cells reduce the blue dye resazurin to the pink, fluorescent resorufin. Inhibition of growth is observed as a lack of color change.

  • Reagents:

    • Culture Medium: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.1% Casitone, and 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Resazurin Solution: 0.02% (w/v) resazurin sodium salt in sterile water.

    • Mtb Inoculum: Mtb H37Rv cultured to mid-log phase and diluted to ~5 x 105 CFU/mL in 7H9 medium.

  • Protocol (96-well plate format):

    • Add 100 µL of 7H9 medium to each well of a flat-bottom 96-well plate.

    • Prepare 2-fold serial dilutions of the test compounds directly in the plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only sterility control.

    • Add 100 µL of the prepared Mtb inoculum to each well (final volume 200 µL).

    • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

    • Add 30 µL of resazurin solution to each well.

    • Re-incubate the plate overnight at 37°C.

    • Determine the MIC: The lowest drug concentration that prevents the color change from blue to pink.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to kill Mtb within its host cell niche.[3][5]

  • Principle: A human macrophage cell line (e.g., THP-1) is infected with an Mtb strain expressing a reporter gene (luciferase or GFP). After treatment with the test compound, bacterial viability is measured by quantifying the reporter signal.

  • Materials:

    • THP-1 human monocytic cells.

    • Culture Medium: RPMI 1640 with 10% FBS.

    • PMA (Phorbol 12-myristate 13-acetate) for differentiating monocytes into macrophages.

    • Reporter Mtb strain (e.g., H37Rv-luxABCDE).

  • Protocol:

    • Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by treating with PMA (e.g., 25 ng/mL) for 24-48 hours.

    • Wash the cells and replace the medium with fresh RPMI + 10% FBS.

    • Infect the macrophages with the reporter Mtb strain at a multiplicity of infection (MOI) of 1-10 for 4 hours.

    • Wash the cells thoroughly with fresh medium or PBS to remove extracellular bacteria. Some protocols include a short amikacin treatment (e.g., 200 µg/mL for 30 min) to kill any remaining extracellular bacilli.[3]

    • Add fresh medium containing serial dilutions of the test compound. Include appropriate controls (DMSO vehicle, no-infection, positive control drug like rifampicin).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

    • Measure bacterial viability by reading the reporter signal (e.g., luminescence for Lux strains) on a plate reader.

    • Calculate the percent inhibition relative to the DMSO control and determine the intracellular MIC or EC50.

Inhibitor_Mechanism Mechanism of Covalent BioA Inactivation cluster_enzyme BioA Active Site PLP PLP Cofactor (Pyridoxal-5'-phosphate) PLP_Lysine Internal Aldimine (Active Enzyme) PLP->PLP_Lysine Lysine Lysine Residue Lysine->PLP_Lysine forms Schiff base with Inactive_Adduct Covalent Adduct (Inactive Enzyme) PLP_Lysine->Inactive_Adduct forms covalent bond Inhibitor Mechanism-Based Inhibitor (e.g., Amiclenomycin, Aryl Hydrazine) Inhibitor->PLP_Lysine attacks

Figure 3: Covalent modification of the BioA PLP cofactor by an inhibitor.

Conclusion and Future Directions

The Mtb enzyme BioA is a genetically and biochemically validated target for the development of novel anti-tubercular drugs. Its essentiality for the pathogen's survival and its absence in humans provide a clear therapeutic window. The availability of robust biochemical and whole-cell screening assays facilitates the discovery and optimization of inhibitors. Several promising chemical scaffolds have been identified, with some demonstrating potent activity in biotin-free culture and intracellularly.

Future efforts should focus on:

  • Structure-Guided Design: Leveraging the crystal structures of BioA in complex with inhibitors to improve potency and selectivity.[10]

  • Improving Cell Penetration: Optimizing the physicochemical properties of lead compounds to ensure effective accumulation within Mtb inside macrophages.

  • In Vivo Efficacy: Advancing potent and metabolically stable compounds to rigorous testing in animal models of tuberculosis to validate their therapeutic potential.[14]

  • Combination Therapy: Evaluating the synergistic potential of BioA inhibitors with existing first- and second-line TB drugs to shorten treatment duration and combat resistance.

The continued exploration of BioA as a drug target holds significant promise for delivering a new class of therapeutics to address the global health crisis of tuberculosis.

References

In-Depth Technical Guide: Biological Activity of BioA Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potent inhibitor CID 1245700

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "BioA-IN-13" is not a publicly recognized identifier. This guide will therefore focus on a well-characterized, potent, and structurally novel small molecule inhibitor of Mycobacterium tuberculosis BioA, CID 1245700, as a representative example to illustrate the biological activity and evaluation of this class of compounds.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires the biotin biosynthesis pathway for its survival and the establishment of chronic infection.[1] BioA, a key enzyme in this pathway, has been genetically validated as a highly promising target for the development of new anti-tubercular agents.[1] This technical guide provides a comprehensive overview of the biological activity of small molecule inhibitors targeting Mtb BioA, with a specific focus on the representative compound CID 1245700. It includes a summary of its in vitro activity, the mechanism of action, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.

The Biotin Biosynthesis Pathway and the Role of BioA

Biotin, or vitamin H, is an essential cofactor for enzymes involved in critical metabolic processes such as fatty acid synthesis and gluconeogenesis.[1] Mtb relies on its de novo biotin synthesis pathway for survival, as it cannot scavenge sufficient biotin from its host.[2] The biotin biosynthesis pathway in Mtb consists of four key enzymatic steps starting from pimeloyl-CoA.[3]

BioA, also known as 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the second step in this pathway: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[3] The silencing of the bioA gene has been shown to be detrimental to Mtb during chronic infection in a murine model, highlighting its importance for the pathogen's persistence.[1][3]

Biotin_Biosynthesis_Pathway cluster_enzymes Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA L-alanine DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA S-adenosylmethionine (SAM) DTB Dethiobiotin (DTB) DAPA->DTB ATP Biotin Biotin DTB->Biotin BioF BioF BioF->KAPA BioA BioA (Target of CID 1245700) BioA->DAPA BioD BioD BioD->DTB BioB BioB BioB->Biotin Experimental_Workflow Virtual_Screening Virtual Screening / HTS Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Enzymatic_Assay In Vitro Enzymatic Assay (IC50 Determination) Hit_Identification->Enzymatic_Assay Whole_Cell_Assay Whole-Cell Assay (MIC Determination) Enzymatic_Assay->Whole_Cell_Assay In_Vivo_Studies In Vivo Efficacy Studies (Murine Model) Whole_Cell_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin, an essential cofactor for central metabolism, is synthesized de novo by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Unlike humans, who obtain biotin from their diet, Mtb is reliant on its own biotin production, making the enzymes in this pathway attractive targets for the development of novel anti-tubercular agents.[1][2][3] This technical guide provides a comprehensive overview of the Mtb biotin biosynthesis pathway, including detailed descriptions of the enzymes, quantitative kinetic data, experimental protocols for studying the pathway, and visualizations of the key processes. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs to combat tuberculosis.

The Biotin Biosynthesis Pathway in M. tuberculosis

The synthesis of biotin in Mtb is a multi-step enzymatic process that converts pimeloyl-CoA to biotin.[4][5] The pathway is comprised of four core enzymes: 7-keto-8-aminopelargonic acid synthase (KAPAS, encoded by bioF), 7,8-diaminopelargonic acid synthase (DAPAS, encoded by bioA), dethiobiotin synthetase (DTBS, encoded by bioD), and biotin synthase (BS, encoded by bioB).[4][6] Additionally, the initiation of the pathway involves the enzymes BioC and BioH.[4][7]

The overall pathway can be visualized as follows:

Biotin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Biotin Synthesis Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP BioC, BioH, Fatty Acid Synthesis Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid Pimeloyl-CoA->KAPA BioF (KAPAS) DAPA 7,8-Diaminopelargonic acid KAPA->DAPA BioA (DAPAS) DTB Dethiobiotin DAPA->DTB BioD (DTBS) Biotin Biotin DTB->Biotin BioB (BS)

Figure 1: The biotin biosynthesis pathway in Mtb.

Quantitative Data on Mtb Biotin Biosynthesis Enzymes

The following tables summarize the available quantitative data for the enzymes of the Mtb biotin biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (µM)kcat (min-1)Vmax (µM min-1 mg-1)Reference(s)
BioA (DAPAS) S-adenosylmethionine (SAM)750 ± 2001 ± 0.2-[1]
BioD (DTBS) ATP29-3.5[1]
7,8-diaminopelargonic acid (DAPA)2-6[1]
BioB (BS) Dethiobiotin (DTB)2.81 ± 0.350.09350.575 ± 0.015[8]
S-adenosylmethionine (SAM)9.95 ± 0.98--[8]
Table 2: Inhibitor Constants
EnzymeInhibitorKi (µM)IC50 (µM)Reference(s)
BioA (DAPAS) Compound A36-28.94[9]
Compound A35-88.16[9]
Compound A65-114.42[9]
N-aryl piperazine 14-0.155[2]
C480.0002-[10][11]
BioB (BS) 5'-deoxyadenosine (dAH)24.2267.4[8]
S-(5'-Adenosyl)-L-cysteine (AdoCy)0.849.28[8]
S-(5'-Adenosyl)-L-homocysteine (AdoHcy)0.5926.54[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb biotin biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Mtb Enzymes

A generalized workflow for obtaining purified recombinant enzymes of the Mtb biotin biosynthesis pathway is outlined below. Specific details may vary for each enzyme.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Amplify gene (e.g., bioA)\nfrom Mtb genomic DNA Amplify gene (e.g., bioA) from Mtb genomic DNA Clone into expression vector\n(e.g., pET28b) Clone into expression vector (e.g., pET28b) Amplify gene (e.g., bioA)\nfrom Mtb genomic DNA->Clone into expression vector\n(e.g., pET28b) Transform into E. coli\n(e.g., DH5α) Transform into E. coli (e.g., DH5α) Clone into expression vector\n(e.g., pET28b)->Transform into E. coli\n(e.g., DH5α) Verify sequence Verify sequence Transform into E. coli\n(e.g., DH5α)->Verify sequence Transform expression plasmid\ninto E. coli (e.g., BL21(DE3)) Transform expression plasmid into E. coli (e.g., BL21(DE3)) Grow culture to mid-log phase Grow culture to mid-log phase Transform expression plasmid\ninto E. coli (e.g., BL21(DE3))->Grow culture to mid-log phase Induce protein expression\n(e.g., with IPTG) Induce protein expression (e.g., with IPTG) Grow culture to mid-log phase->Induce protein expression\n(e.g., with IPTG) Harvest cells by centrifugation Harvest cells by centrifugation Induce protein expression\n(e.g., with IPTG)->Harvest cells by centrifugation Lyse cells (e.g., sonication) Lyse cells (e.g., sonication) Centrifuge to remove debris Centrifuge to remove debris Lyse cells (e.g., sonication)->Centrifuge to remove debris Purify by affinity chromatography\n(e.g., Ni-NTA for His-tagged proteins) Purify by affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifuge to remove debris->Purify by affinity chromatography\n(e.g., Ni-NTA for His-tagged proteins) Further purification (e.g., size exclusion) Further purification (e.g., size exclusion) Purify by affinity chromatography\n(e.g., Ni-NTA for His-tagged proteins)->Further purification (e.g., size exclusion) Assess purity (SDS-PAGE) Assess purity (SDS-PAGE) Further purification (e.g., size exclusion)->Assess purity (SDS-PAGE) Purified Protein Purified Protein Assess purity (SDS-PAGE)->Purified Protein Verified Plasmid Verified Plasmid->Transform expression plasmid\ninto E. coli (e.g., BL21(DE3)) Verified sequence Verified sequence

Figure 2: General workflow for recombinant protein production.

Protocol for Cloning, Expression, and Purification of Mtb BioA and BioD [1]

  • Gene Amplification: The bioA (Rv1568) and bioD (Rv1570) genes are amplified from Mtb H37Rv genomic DNA using gene-specific primers.

  • Cloning: The amplified PCR products are cloned into an expression vector, such as pET28b, which often incorporates an N-terminal hexa-histidine tag for purification.

  • Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain like BL21(DE3). Bacterial cultures are grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed. The protein of interest is then purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by further purification steps like size-exclusion chromatography to achieve high purity.[12][13][14]

Enzyme Activity Assays

Protocol for Mtb BioA (DAPAS) Activity Assay [15]

This protocol describes a continuous coupled fluorescence displacement assay.

  • Reaction Principle: The assay couples the activity of BioA with BioD. BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). BioD then converts DAPA to dethiobiotin (DTB). The production of DTB is monitored by its ability to displace a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

  • Reaction Mixture: A typical reaction mixture contains the BioA enzyme, KAPA, S-adenosylmethionine (SAM), BioD, ATP, NaHCO3, MgCl2, pyridoxal 5'-phosphate (PLP), a fluorescent DTB probe, and streptavidin in a suitable buffer (e.g., 100 mM Bicine, pH 8.6).

  • Measurement: The reaction is initiated by the addition of one of the substrates (e.g., KAPA) and the increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Protocol for Mtb BioD (DTBS) Activity Assay [1][16]

This protocol describes a coupled spectrophotometric assay.

  • Reaction Principle: The activity of DTBS is coupled to the pyruvate kinase/lactate dehydrogenase system. The ADP produced by the DTBS-catalyzed reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: The assay mixture contains Mtb DTBS, DAPA, ATP, NaHCO3, MgCl2, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl).

  • Measurement: The reaction is initiated by the addition of one of the substrates (e.g., DAPA or ATP), and the decrease in absorbance at 340 nm is monitored over time.

  • Data Analysis: The kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Conclusion

The biotin biosynthesis pathway in Mycobacterium tuberculosis is a clinically validated and highly promising target for the development of new anti-tubercular drugs. The essentiality of this pathway for the survival and persistence of Mtb, coupled with its absence in humans, provides a clear therapeutic window.[2][3] This technical guide has provided a detailed overview of the pathway, including the enzymes involved, their kinetic properties, and methods for their study. The structured presentation of quantitative data and experimental protocols is intended to facilitate further research in this critical area. The development of potent and specific inhibitors against the enzymes of this pathway holds the potential to deliver novel and effective treatments for tuberculosis.

References

BioA-IN-13 structure and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-13 is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme. This enzyme, a key component of the biotin biosynthesis pathway, is essential for the survival of the bacterium and represents a validated target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Formula

This compound is a synthetic molecule containing a thiophene core. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₁₆N₂O₄S
Molecular Weight 384.41 g/mol
CAS Number 1164475-61-9
Appearance White to off-white solid
Solubility Soluble in DMSO

Chemical Structure of this compound:

this compound Chemical Structure

Mechanism of Action and Signaling Pathway

This compound specifically targets the BioA enzyme (7,8-diaminopelargonic acid aminotransferase) in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a critical transamination step in the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. By inhibiting BioA, this compound effectively disrupts the production of biotin, leading to impaired cell wall synthesis and ultimately, bacterial cell death.

The biotin biosynthesis pathway is an attractive target for anti-tubercular drug development because it is essential for M. tuberculosis and is absent in humans, who obtain biotin from their diet.

Biotin Biosynthesis Pathway and Inhibition by this compound

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_13 This compound BioA_IN_13->KAPA Inhibits BioA

Caption: The biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by this compound.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical assays, and MIC (minimum inhibitory concentration) values from whole-cell assays against M. tuberculosis, are not publicly available in the reviewed literature. Further studies are required to quantify the inhibitory potency of this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of this compound are not available, this section outlines a general methodology for assessing the activity of inhibitors against the M. tuberculosis BioA enzyme, based on established assays for similar compounds.

BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This assay continuously measures the activity of BioA by coupling its reaction to a subsequent enzymatic reaction that produces a fluorescent signal.

Principle:

  • BioA Reaction: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).

  • Coupled BioD Reaction: The DAPA produced is then converted to dethiobiotin by the enzyme BioD.

  • Fluorescence Displacement: Dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BioA activity.

Materials:

  • Purified recombinant M. tuberculosis BioA and BioD enzymes

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl methionine (SAM) as the amino donor for BioA

  • ATP

  • Streptavidin

  • Fluorescently labeled dethiobiotin probe

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)

  • This compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing BioD, streptavidin, and the fluorescent dethiobiotin probe in the assay buffer.

  • Add varying concentrations of this compound (or DMSO for control) to the wells of the microplate.

  • Add the BioA enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a solution containing KAPA, SAM, and ATP.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for BioA Inhibition Assay

BioA_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Mixture (BioD, Streptavidin, Fluorescent Probe) Add_Inhibitor Add this compound to Microplate Wells Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add BioA Enzyme and Pre-incubate Add_Inhibitor->Add_Enzyme Start_Reaction Initiate Reaction with Substrate Mix (KAPA, SAM, ATP) Add_Enzyme->Start_Reaction Measure_Fluorescence Monitor Fluorescence Over Time Start_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Calculate_Inhibition Determine Percent Inhibition Calculate_Velocity->Calculate_Inhibition Calculate_IC50 Calculate IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: A generalized workflow for determining the inhibitory activity of this compound using a coupled fluorescence displacement assay.

Conclusion

This compound is a promising inhibitor of a key enzyme in the essential biotin biosynthesis pathway of Mycobacterium tuberculosis. Its specific mechanism of action and the absence of the target pathway in humans make it an attractive candidate for further investigation in the development of new anti-tubercular therapeutics. Future research should focus on obtaining quantitative data on its inhibitory potency and whole-cell activity, as well as elucidating its detailed binding mode with the BioA enzyme. The experimental protocols outlined in this guide provide a framework for such future studies.

The Indispensable Role of BioA in Mycobacterium tuberculosis Persistence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a remarkable ability to persist within the human host for decades in a non-replicating, drug-tolerant state. This persistence is a major obstacle to effective TB control. A critical metabolic pathway enabling this survival is the de novo biosynthesis of biotin (Vitamin B7). Mtb is entirely dependent on this pathway as it lacks the machinery to scavenge biotin from its host. Within this pathway, 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, has been unequivocally validated as essential for both the establishment and maintenance of chronic infection. Depletion of BioA leads not merely to growth arrest but to bacterial death, a highly desirable characteristic for a drug target. Furthermore, the absence of a homologous biotin synthesis pathway in humans positions BioA as an ideal target for selective anti-tubercular drug development. This guide provides an in-depth examination of the function of BioA, the experimental evidence establishing its importance for Mtb persistence, and its validation as a therapeutic target.

The Biotin Biosynthesis Pathway: Mtb's Achilles' Heel

Biotin is an essential cofactor for carboxylase enzymes that are central to fundamental metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the replenishment of the tricarboxylic acid (TCA) cycle.[1] These processes are intimately linked to the production of key components of the unique and complex mycobacterial cell wall, which is critical for Mtb's survival and pathogenesis.[1][2] Unlike many other bacteria, Mtb cannot import biotin from its environment and relies exclusively on its own four-step de novo synthesis pathway.[1][3]

This conserved pathway converts pimeloyl-CoA to biotin through the sequential action of four key enzymes (Figure 1):[3][4][5]

  • BioF (7-keto-8-aminopelargonic acid synthase): Catalyzes the first committed step.

  • BioA (7,8-diaminopelargonic acid synthase): The focus of this guide, catalyzes the second step.

  • BioD (dethiobiotin synthase): Catalyzes the third step.

  • BioB (biotin synthase): Catalyzes the final conversion to biotin.

The absolute reliance of Mtb on this pathway makes every enzyme within it a potential drug target.[6][7]

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway in Mtb Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Figure 1. The conserved four-step biotin biosynthesis pathway in M. tuberculosis.

BioA: A Pyridoxal-5'-Phosphate-Dependent Transaminase

BioA (Rv1568) is a Class I aminotransferase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[8][9] This reaction is a crucial transamination step in the pathway. The enzyme is dependent on the cofactor pyridoxal-5'-phosphate (PLP).[10] Uniquely, Mtb BioA utilizes S-adenosylmethionine (SAM) as the amino donor, a characteristic that distinguishes it from some other bacterial BioA enzymes.[8][11]

The reaction proceeds via a ping-pong bi-bi mechanism (Figure 2):[10]

  • First Half-Reaction: SAM binds to the PLP-bound enzyme and donates its amino group to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing S-adenosyl-5'-methylthioadenosine.

  • Second Half-Reaction: The substrate, KAPA, binds to the PMP-bound enzyme. The amino group is then transferred from PMP to KAPA, forming the product DAPA and regenerating the PLP-bound form of the enzyme.

BioA_Mechanism cluster_mechanism BioA Ping-Pong Bi-Bi Mechanism E_PLP BioA-PLP (Enzyme) E_PMP BioA-PMP (Modified Enzyme) E_PLP->E_PMP 1st Half-Reaction DAPA DAPA (Product) E_PLP->DAPA SAM SAM (Amino Donor) SAM->E_PLP MTA MTA (Product) E_PMP->E_PLP 2nd Half-Reaction E_PMP->MTA KAPA KAPA (Substrate) KAPA->E_PMP

Figure 2. The ping-pong bi-bi catalytic mechanism of the BioA enzyme.

The Criticality of BioA for Mtb Persistence: In Vitro and In Vivo Evidence

Genetic studies have provided definitive proof of BioA's essentiality for Mtb's survival and its ability to maintain a persistent infection.

In Vitro Essentiality

Deletion of the bioA gene (MtbΔbioA) renders the bacterium an auxotroph for biotin; it is unable to grow in standard culture media unless biotin is supplied externally.[12] Crucially, depriving the MtbΔbioA mutant of biotin in culture leads not just to growth arrest (bacteriostasis), but to a rapid loss of viability and cell death (bactericidal effect).[8][10][13] This is an unusual and highly significant phenotype for an auxotrophic mutant, highlighting the pathway's critical nature.[8][13] Biochemical studies have further shown that BioA activity must be inhibited by approximately 99% to halt bacterial growth, indicating that Mtb has a very low tolerance for any disruption in this vital step.[14]

In Vivo Validation in Animal Models

The indispensable role of BioA has been rigorously confirmed in mouse and guinea pig models of tuberculosis, which mimic acute and chronic human infection.

  • Role in Establishing Infection: When mice are infected via aerosol with the MtbΔbioA mutant, the bacteria are unable to establish an infection and are rapidly cleared from the lungs and spleens.[12][14]

  • Role in Persistence: More compellingly, using conditional knockdown strains where bioA expression can be switched off at will (e.g., with tetracycline), researchers have shown that silencing bioAafter a chronic infection has already been established results in the clearance of the persistent bacteria.[13][15] This demonstrates that BioA is required not only for initial growth but is actively essential for Mtb to persist within the host.[4][10]

The quantitative data from these key in vivo studies are summarized in Table 1.

Table 1: Summary of In Vivo Studies on Mtb bioA Mutants
Study Model Mtb Strain Organ Time Post-Infection Bacterial Load (log₁₀ CFU)
Guinea Pig Model [12]
Aerosol InfectionWild-Type MtbLungs3 weeks4.90
MtbΔbioALungs3 weeks~1.50 (near limit of detection)
Wild-Type MtbSpleen3 weeks4.44
MtbΔbioASpleen3 weeks~1.50 (near limit of detection)
Mouse Model [14]
Conditional Knockdown (silenced at day 1)Control (BioA expressed)Lungs8 weeks~6.5
bioA silencedLungs8 weeks~2.0 (near limit of detection)
Conditional Knockdown (silenced at day 56)Control (BioA expressed)Lungs12 weeks~6.0
bioA silencedLungs12 weeks~3.5 (significant reduction)

BioA as a Premier Anti-Tubercular Drug Target

The accumulated evidence strongly validates BioA as a high-priority target for the development of new anti-TB drugs. The key advantages are:

  • Essentiality: BioA is indispensable for Mtb growth and, critically, for persistence during the chronic phase of infection.[15][16]

  • Human Safety: The entire biotin biosynthesis pathway is absent in mammals, who obtain the vitamin from their diet. This provides a large therapeutic window, as inhibitors of BioA are predicted to have high selectivity for the pathogen with minimal host toxicity.[1][9][11][17]

  • Bactericidal Action: Inhibition of BioA leads to cell death, which is superior to the bacteriostatic action of many other antibiotics and is crucial for shortening treatment duration and eradicating persistent bacilli.[8][10][13]

Several classes of inhibitors targeting BioA have been identified, validating its druggability (Table 2).

Table 2: Known Inhibitors of M. tuberculosis BioA
Inhibitor Class / Compound Mechanism of Action IC₅₀ (Enzymatic) MIC₉₀ (Whole Cell)
Amiclenomycin (ACM) [9][10]Mechanism-based covalent modification of PLP cofactor.PotentActive, but poor chemical stability.
Aryl Hydrazines [10]Reversible covalent modification of PLP cofactor, forming a stable quinonoid.PotentNot specified
Compound A36 [11][18]Competitive inhibitor (structure-based virtual screen hit).10.48 µg/mL (28.94 µM)Weak activity (>200 µg/mL)
Compound A65 [11][18]Competitive inhibitor (structure-based virtual screen hit).39.17 µg/mL (114.42 µM)20 µg/mL

Key Experimental Protocols

The validation of BioA as a target has relied on sophisticated genetic and biochemical techniques. Detailed methodologies for the key experiments are outlined below.

Construction of an MtbΔbioA Knockout Mutant

The generation of a markerless deletion mutant is typically achieved through a two-step homologous recombination strategy.

Methodology:

  • Construct Delivery Vector: A suicide vector (e.g., p2NIL) is engineered to contain ~1 kb regions of DNA homologous to the sequences immediately upstream and downstream of the bioA gene. A selectable marker cassette (e.g., hygromycin resistance, hyg) is cloned between these homology arms. A counter-selectable marker (e.g., sacB, which confers sucrose sensitivity) is also present on the vector backbone.

  • Electroporation and First Recombination (Single Crossover): The non-replicating plasmid is introduced into wild-type Mtb by electroporation. Selection on hygromycin-containing plates isolates clones where the plasmid has integrated into the chromosome via a single crossover event at either the upstream or downstream homology region.

  • Counter-Selection and Second Recombination (Allelic Exchange): Single-crossover integrants are grown in the absence of hygromycin and then plated on media containing sucrose. The sacB gene product is toxic in the presence of sucrose, so only clones that have excised the vector backbone via a second crossover event will survive.

  • Screening: Survivors are screened by PCR and confirmed by Southern blot to identify clones where the second crossover resulted in the replacement of the wild-type bioA gene with the hyg cassette, yielding the MtbΔbioA mutant.[5][12]

Knockout_Workflow cluster_workflow Workflow for MtbΔbioA Mutant Construction step1 Step 1: Construct Vector Engineer suicide vector with Upstream/Downstream homology arms, hygromycin marker, and sacB. step2 Step 2: Electroporation Introduce vector into Mtb. Select for single crossovers on hygromycin plates. step1->step2 step3 Step 3: Counter-Selection Grow integrants without selection. Plate on sucrose to select for vector excision. step2->step3 step4 Step 4: Screening Identify double crossover mutants (ΔbioA::hyg) by PCR and Southern Blot. step3->step4 result MtbΔbioA Mutant step4->result

Figure 3. Experimental workflow for generating a bioA gene deletion mutant in Mtb.
Conditional Knockdown Using a Tet-Inducible System

This technique allows for the controlled expression of a target gene to study its essentiality at different stages of growth or infection.

Methodology:

  • Strain Construction: A strain is created where the native bioA promoter is replaced with a tetracycline-repressible promoter (Pmyc1tetO). A tetracycline repressor protein (TetR) is expressed from an integrating plasmid.

  • In Vitro Growth: In the absence of a tetracycline analog like anhydrotetracycline (ATc), TetR binds to the tetO operator, repressing bioA transcription. In the presence of ATc, TetR is released, and bioA is expressed. The level of expression can be fine-tuned by varying the ATc concentration.[13]

  • In Vivo Silencing: Mice are infected with the conditional knockdown strain. The bacteria are allowed to establish a chronic infection over several weeks, during which the mice are given doxycycline (a tetracycline analog) in their drinking water to ensure bioA expression. To test for persistence, doxycycline is withdrawn from the water, which silences bioA expression, and the bacterial burden in the organs is monitored over time.[14]

High-Throughput Screening Assay for BioA Inhibitors

A continuous, coupled fluorescence displacement assay is suitable for identifying BioA inhibitors in a high-throughput format.[19]

Methodology:

  • Assay Principle: The assay couples the BioA reaction with the subsequent reaction catalyzed by BioD. BioA converts KAPA to DAPA. BioD then irreversibly converts DAPA to dethiobiotin (DTB). The production of DTB is detected by its ability to displace a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

  • Reaction Mixture: The reaction is performed in microtiter plates and contains purified BioA and BioD enzymes, the substrates KAPA and SAM, ATP, and the streptavidin-fluorescent probe complex.

  • Screening: Test compounds are added to the wells. A compound that inhibits BioA will prevent the production of DAPA and, consequently, DTB. This results in no displacement of the fluorescent probe and no increase in fluorescence signal. The fluorescence is monitored over time in a plate reader.[19]

Conclusion and Future Outlook

The enzyme BioA is unequivocally essential for the survival and persistence of Mycobacterium tuberculosis in its host. Its critical role in the indispensable biotin biosynthesis pathway, coupled with the absence of this pathway in humans, establishes it as a validated, high-value target for novel anti-tubercular therapeutics. The bactericidal consequence of BioA inhibition is a particularly attractive feature that promises to shorten the duration of TB therapy and effectively eliminate persistent bacilli, a primary goal of current TB drug discovery efforts. Future research should focus on the discovery and optimization of potent and specific BioA inhibitors with favorable pharmacokinetic properties, moving these promising candidates from the laboratory into clinical development to combat the global threat of tuberculosis.

References

BioA-IN-13: A Technical Guide for its Application as a Chemical Probe in Biotin Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7) is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. The biosynthesis of biotin is a well-established and attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis (Mtb), as this pathway is essential for the bacterium but absent in humans.[1] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[2][3]

This technical guide focuses on BioA-IN-13 , a potent, cell-permeable inhibitor of M. tuberculosis BioA. This document provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols for its use as a chemical probe to investigate biotin synthesis.

This compound: Compound Profile

This compound, with the chemical name (E)-4-Benzothiazol-2-yl-5-(4-methyl-3-nitro-phenyl)-pent-4-enoic acid, was identified through a target-based high-throughput screening campaign.[4]

PropertyValue
IUPAC Name (E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid
CAS Number 1164475-61-9
Molecular Formula C20H18N2O4S
Target 7,8-diaminopelargonic acid synthase (BioA)
Source Organism of Target Mycobacterium tuberculosis

Quantitative Data Summary

This compound has been characterized by its biochemical potency against the BioA enzyme and its activity in whole-cell assays against M. tuberculosis. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of this compound
ParameterValueReference
IC50 against Mtb BioA 153 nM[5]
Table 2: Whole-Cell Activity of this compound against M. tuberculosis
Mtb StrainBioA Expression LevelMIC (µM)Reference
BioA-UEUnderexpression0.7[5]
BioA-OEOverexpression4.7[5]

Note: While this compound demonstrated potent biochemical activity, its whole-cell activity showed a lesser dependence on BioA protein levels and exogenous biotin than expected, suggesting potential off-target effects. Consequently, the compound was deprioritized for further development as a standalone therapeutic agent but remains a useful tool for studying BioA.[5]

Mechanism of Action and Signaling Pathway

This compound acts as an inhibitor of the BioA enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is a linear series of enzymatic reactions that convert pimeloyl-CoA to biotin.

Biotin Biosynthesis Pathway in M. tuberculosis

The biotin synthesis pathway in M. tuberculosis consists of four key enzymatic steps. BioA catalyzes the second step, the transamination of KAPA to DAPA, using S-adenosylmethionine (SAM) as the amino donor.[2][3] Inhibition of BioA by this compound blocks this crucial step, leading to a depletion of downstream biotin precursors and ultimately inhibiting bacterial growth.

Biotin_Synthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioA_IN_13 This compound BioA_IN_13->KAPA Inhibits BioA

Figure 1: Biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

BioA Enzymatic Inhibition Assay (Fluorescence Displacement)

This assay is a continuous, coupled-enzyme assay used to determine the IC50 of inhibitors against BioA.[5] It relies on the conversion of the BioA product (DAPA) to dethiobiotin by BioD, which then displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence.[3][5]

Materials:

  • Purified Mtb BioA and BioD enzymes

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Streptavidin

  • Fluorescently labeled dethiobiotin probe

  • ATP

  • Reaction Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6

  • This compound (or other test inhibitors) dissolved in DMSO

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing BioD, BioA, KAPA, SAM, streptavidin, and the fluorescent dethiobiotin probe in the reaction buffer.

  • Dispense the test compounds (this compound) at various concentrations into the wells of the 384-well plate using a digital dispenser. Include DMSO-only wells as a negative control (100% activity) and a known BioA inhibitor as a positive control.

  • Add the master mix to all wells to initiate the reaction.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

M. tuberculosis Whole-Cell Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against whole M. tuberculosis cells.[5]

Materials:

  • M. tuberculosis strains (e.g., wild-type, BioA underexpression (BioA-UE), and BioA overexpression (BioA-OE) strains)

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and 0.05% Tween 80

  • Biotin (for rescue experiments)

  • Anhydrotetracycline (for regulating BioA expression in UE and OE strains)

  • This compound dissolved in DMSO

  • 96-well plates

  • Plate reader for measuring optical density (OD)

Procedure:

  • Grow M. tuberculosis cultures to mid-log phase.

  • Dilute the bacterial culture in 7H9 broth to a starting OD600 of ~0.005.

  • Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculate the wells with the diluted bacterial culture.

  • For rescue experiments, add biotin to a final concentration of 1 µM to a parallel set of wells.

  • For experiments with BioA-UE and BioA-OE strains, add anhydrotetracycline (e.g., 200 ng/mL) to induce the desired level of BioA expression.

  • Include no-drug controls (DMSO only) and no-bacteria controls (broth only).

  • Incubate the plates at 37°C for 14 days.

  • Measure the optical density at 600 nm.

  • The MIC is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth compared to the no-drug control.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of experiments for characterizing this compound as a chemical probe.

Workflow for Biochemical Characterization

Biochemical_Workflow Start Start: Purified BioA Enzyme Assay_Setup Set up Fluorescence Displacement Assay Start->Assay_Setup Add_Inhibitor Add Serial Dilutions of this compound Assay_Setup->Add_Inhibitor Measure_Fluorescence Monitor Fluorescence Increase Over Time Add_Inhibitor->Measure_Fluorescence Data_Analysis Calculate Initial Rates and Percent Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 2: Workflow for determining the biochemical potency of this compound.
Workflow for Whole-Cell Activity and Target Validation

Whole_Cell_Workflow Start Start: M. tuberculosis Cultures (WT, BioA-UE, BioA-OE) MIC_Assay Perform MIC Assay with This compound Serial Dilutions Start->MIC_Assay Biotin_Rescue Parallel Assay with Exogenous Biotin Start->Biotin_Rescue Measure_OD Incubate and Measure Optical Density (OD) MIC_Assay->Measure_OD Biotin_Rescue->Measure_OD Analyze_Results Analyze MIC Values and Effect of Biotin and BioA Expression Measure_OD->Analyze_Results Target_Validation Validate On-Target Activity Analyze_Results->Target_Validation

Figure 3: Workflow for assessing whole-cell activity and validating the on-target effects of this compound.

Conclusion

This compound is a valuable chemical probe for the study of biotin biosynthesis in Mycobacterium tuberculosis. Its potent inhibition of the BioA enzyme allows for the investigation of the downstream consequences of blocking this essential metabolic pathway. While its potential as a clinical candidate may be limited by off-target effects, its utility in a research context is significant. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of mycobacterial metabolism and for the discovery of new antitubercular agents.

References

Methodological & Application

Application Notes: High-Throughput Whole-Cell Screening for Inhibitors of BioA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BioA, an enzyme formally known as 7-keto-8-aminopelargonic acid (KAPA) aminotransferase, is a critical component of the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[1][2] The absence of a corresponding biotin biosynthesis pathway in mammals makes BioA an attractive target for the development of novel anti-tubercular agents.[2] These application notes provide a framework for conducting a whole-cell screening assay to identify and characterize inhibitors of Mtb BioA.

Principle of the Assay

A whole-cell screening assay for BioA inhibitors relies on the essential nature of the biotin biosynthesis pathway for the survival and growth of Mycobacterium tuberculosis. By employing a strain of Mtb where the expression of bioA can be controlled (e.g., a Tet-ON system), the effect of potential inhibitors on bacterial viability can be assessed specifically in the context of BioA activity.[1] In the presence of a BioA inhibitor, the bacteria will be unable to synthesize biotin, leading to growth inhibition, which can be quantified using various methods such as optical density (OD) measurements or fluorescence/luminescence-based viability indicators.

Key Features

  • Target Specificity: Utilizes a conditional mutant of M. tuberculosis to ensure that the observed growth inhibition is directly linked to the inhibition of BioA.

  • High-Throughput Capability: The assay is amenable to a microplate format, allowing for the simultaneous screening of a large number of compounds.

  • Physiological Relevance: As a whole-cell assay, it provides insights into compound efficacy in a more biologically relevant context, accounting for factors like cell permeability and metabolic stability.

BioA Signaling Pathway and Inhibition

The biotin biosynthetic pathway in M. tuberculosis is a four-step process. BioA catalyzes the second step, the conversion of KAPA to DAPA. Inhibition of BioA disrupts this pathway, leading to a depletion of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes.

BioA_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF L-alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA SAM DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP Dethiobiotin Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->Dethiobiotin BioB->Biotin Inhibitor BioA Inhibitor (e.g., BioA-IN-13) Inhibitor->BioA

Caption: Biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by a BioA inhibitor.

Experimental Workflow for Whole-Cell Screening

The following diagram outlines the major steps involved in a high-throughput whole-cell screening assay for the identification of BioA inhibitors.

Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Culture Culture Mtb bioA-TetON Dispense_Cells Dispense Cells into 384-well Plates Culture->Dispense_Cells Add_Compounds Add Test Compounds & Controls Dispense_Cells->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Add_Reagent Add Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Measure_Signal Measure Fluorescence/ Luminescence Add_Reagent->Measure_Signal Data_Analysis Data Analysis (e.g., Z', % Inhibition) Measure_Signal->Data_Analysis

Caption: Workflow for a whole-cell screening assay to identify BioA inhibitors.

Protocols

Materials and Reagents

  • Mycobacterium tuberculosis strain with a tetracycline-inducible bioA gene (Mtb bioA-TetON-1)[1]

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Anhydrotetracycline (ATc)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control (e.g., a known BioA inhibitor like amiclenomycin)

  • Negative control (DMSO vehicle)

  • Resazurin sodium salt solution

  • 384-well black, clear-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence

Protocol for High-Throughput Whole-Cell Screening

  • Bacterial Culture Preparation:

    • Grow the Mtb bioA-TetON-1 strain in 7H9 broth supplemented with OADC and Tween 80 at 37°C with shaking.

    • To induce bioA expression and allow for normal growth, supplement the culture with an appropriate concentration of ATc.

    • For the screening assay, wash the cells to remove ATc and resuspend them in fresh 7H9 broth without ATc to an OD600 of approximately 0.05.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense 50 µL of the prepared bacterial suspension into each well of a 384-well plate.

  • Compound Addition:

    • Add 0.5 µL of test compounds, positive control, or negative control (DMSO) to the appropriate wells. The final concentration of DMSO should be kept consistent across all wells, typically at 1%.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Measurement of Bacterial Viability:

    • After the incubation period, add 10 µL of Resazurin solution to each well.

    • Incubate the plates for an additional 12-24 hours at 37°C.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

Data Analysis

The percentage of growth inhibition for each compound is calculated using the following formula:

% Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground)] x 100

Where:

  • Signalcompound is the fluorescence reading from a well with a test compound.

  • Signalnegative control is the average fluorescence reading from the wells with DMSO only.

  • Signalbackground is the fluorescence reading from wells containing medium only.

A Z'-factor can be calculated to assess the quality of the assay:

Z' = 1 - [3 x (SDpositive control + SDnegative control) / |Meanpositive control - Meannegative control|]

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.

Quantitative Data Summary

The following tables represent example data that could be generated from a whole-cell screening assay for BioA inhibitors.

Table 1: Assay Performance Metrics

ParameterValue
Z'-factor0.72
Signal-to-Background15.8
CV (%) of Negative Control4.5
CV (%) of Positive Control6.2

Table 2: Activity of Hit Compounds

Compound IDConcentration (µM)% Inhibition
This compound (Example Hit 1)1095.2
Example Hit 21088.7
Example Hit 31075.1
Amiclenomycin (Positive Control)598.5
DMSO (Negative Control)1%0

Table 3: Dose-Response of a Lead Compound (this compound)

Concentration (µM)% Inhibition
5099.1
2597.8
12.592.3
6.2580.5
3.1355.2
1.5628.9
0.7810.1
0.392.3
IC50 (µM) 2.8

Conclusion

The described whole-cell screening assay provides a robust and physiologically relevant method for the identification and characterization of novel inhibitors of M. tuberculosis BioA. The use of a conditional expression mutant ensures target specificity, and the microplate-based format is well-suited for high-throughput screening campaigns in drug discovery programs. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and scientists in the field of anti-tubercular drug development.

References

Application Notes and Protocols for BioA Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transamination reactions. While humans obtain biotin from their diet, many pathogenic bacteria, including Mycobacterium tuberculosis, rely on its de novo synthesis. This makes the biotin synthesis pathway a compelling target for the development of novel antimicrobial agents.[1] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[2] Inhibition of BioA disrupts the biotin supply, leading to impaired bacterial growth and survival. These application notes provide a detailed protocol for a continuous fluorescence displacement assay to identify and characterize inhibitors of BioA.

Signaling Pathway: Biotin Synthesis

The synthesis of biotin from pimeloyl-CoA involves a conserved pathway in bacteria. BioA catalyzes the second committed step in this pathway. The pathway is essential for providing the biotin cofactor required for various metabolic processes.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA L-Alanine BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA S-adenosyl-L- methionine (SAM) BioA DTB Dethiobiotin DAPA->DTB ATP BioD Biotin Biotin DTB->Biotin [Fe-S] cluster BioB BioF BioF BioA BioA BioD BioD BioB BioB

Caption: The bacterial biotin synthesis pathway.

Experimental Workflow: BioA Enzymatic Inhibition Assay

The following diagram outlines the workflow for the continuous fluorescence displacement assay for screening BioA inhibitors. The assay is based on the coupled activity of BioA and dethiobiotin synthetase (BioD). The product of the BioA reaction, DAPA, is converted by BioD to dethiobiotin, which then displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence.[3]

BioA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prep_Reagents Prepare Assay Buffer and Reagents (BioA, BioD, KAPA, SAM, Streptavidin, Fluorescent Probe) Add_Components Add assay components to 384-well plate: - BioD - BioA - SAM - Fluorescent Probe - Streptavidin - Test Inhibitor (or DMSO control) Prep_Reagents->Add_Components Prep_Inhibitor Prepare Test Inhibitor Stock Solutions Prep_Inhibitor->Add_Components Initiate_Reaction Initiate reaction by adding KAPA Add_Components->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence intensity over time (Excitation: 485 nm, Emission: 530 nm) Incubate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 values for inhibitors Calculate_Rates->Determine_IC50

Caption: Workflow for the BioA fluorescence displacement inhibition assay.

Experimental Protocol: Continuous Fluorescence Displacement Assay

This protocol is adapted for a 384-well plate format for high-throughput screening.[3]

Materials and Reagents:

  • Enzymes: Purified Mycobacterium tuberculosis BioA and BioD.

  • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).

  • Streptavidin.

  • Fluorescent Probe: A fluorescently labeled dethiobiotin analog (e.g., probe 6 as described in the reference).[3]

  • Test Compounds (Inhibitors).

  • Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6.[3]

  • Quenching Solution: 500 mM EDTA.[3]

  • Plates: Black, low-volume 384-well plates.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare stock solutions of KAPA and SAM in the appropriate buffer.

    • Prepare stock solutions of test inhibitors in DMSO.

    • Dilute BioA, BioD, and streptavidin to their final working concentrations in Assay Buffer.

  • Assay Setup:

    • To each well of a 384-well plate, add the following components to achieve the final concentrations in a 50 µL reaction volume:

      • BioD: 320 nM[3]

      • BioA: 50 nM[3]

      • SAM: 1 mM[3]

      • Fluorescent Probe: 20 nM[3]

      • Streptavidin: 185 nM[3]

      • Test Inhibitor: Desired concentration range (typically in a serial dilution). For control wells, add an equivalent volume of DMSO.

    • The final DMSO concentration should be kept constant across all wells (e.g., 1%).[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding KAPA to a final concentration of 3 µM.[3]

    • Immediately begin monitoring the fluorescence intensity in a plate reader with excitation at 485 nm and emission at 530 nm.[3]

    • Collect data at regular intervals (e.g., every minute) for a total of 30 minutes.[3]

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: BioA Inhibitor IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several reported inhibitors of Mycobacterium tuberculosis BioA.

Compound IDInhibitor Name/ReferenceIC₅₀ (µM)Assay Method
1 A3628.94Enzymatic Assay
2 A3588.16Enzymatic Assay
3 A65114.42Enzymatic Assay
4 CHM-12.42Biochemical Screening
5 M-257Continuous Coupled Assay
6 Analogue 36 KD of 76 nMStructure-Based Optimization

Data sourced from references[1][2][4][5].

Conclusion

The BioA enzymatic inhibition assay described provides a robust and high-throughput method for the discovery and characterization of novel inhibitors targeting the biotin synthesis pathway in pathogenic bacteria. The detailed protocol and workflow are intended to guide researchers in setting up and executing these assays effectively. The provided IC₅₀ data for known inhibitors can serve as a valuable reference for hit validation and lead optimization efforts in the development of new antitubercular agents.

References

Measuring BioA-IN-13 activity in a continuous fluorescence displacement assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Measuring BioA Inhibitor Activity Using a Continuous Fluorescence Displacement Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin (Vitamin B7) is an essential cofactor for all domains of life. The biosynthetic pathway for biotin is an attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, as this pathway is absent in humans.[1][2] BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the second step in this pathway: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl methionine (SAM) as the amino donor.[1][3] This application note describes a robust and continuous fluorescence displacement assay for measuring the activity of inhibitors against BioA.

The assay is a coupled-enzyme system.[1] BioA converts KAPA to DAPA. Subsequently, dethiobiotin synthetase (BioD) utilizes DAPA and ATP to produce dethiobiotin. The formation of dethiobiotin is monitored by its ability to displace a fluorescently-labeled dethiobiotin probe from streptavidin. When the fluorescent probe is bound to streptavidin, its fluorescence is quenched. Upon displacement by the newly synthesized dethiobiotin, the fluorescence of the probe is restored, leading to a measurable increase in signal that is proportional to BioA activity.[1] This high-throughput compatible assay allows for the determination of inhibitor potency (e.g., IC50 values) and for detailed kinetic studies.

Signaling Pathway: Biotin Biosynthesis

The following diagram illustrates the biotin biosynthetic pathway, highlighting the role of BioA.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA Alanine DAPA (7R, 8S)-7,8-diaminononanoic acid (DAPA) KAPA->DAPA S-adenosyl methionine (SAM) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin ATP Biotin Biotin Dethiobiotin->Biotin L1 BioF L2 BioA L3 BioD L4 BioB

Caption: The biotin biosynthetic pathway from pimeloyl-CoA.

Experimental Workflow

The diagram below outlines the workflow for the continuous fluorescence displacement assay to measure BioA inhibitor activity.

Assay_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Reagent Mix (Streptavidin, Fluorescent Probe, KAPA, SAM, ATP, BioD) Prepare Reagent Mix (Streptavidin, Fluorescent Probe, KAPA, SAM, ATP, BioD) Prepare Assay Buffer->Prepare Reagent Mix (Streptavidin, Fluorescent Probe, KAPA, SAM, ATP, BioD) Initiate Reaction by Adding Reagent Mix Initiate Reaction by Adding Reagent Mix Prepare Reagent Mix (Streptavidin, Fluorescent Probe, KAPA, SAM, ATP, BioD)->Initiate Reaction by Adding Reagent Mix Prepare BioA Solution Prepare BioA Solution Add BioA to Wells Add BioA to Wells Prepare BioA Solution->Add BioA to Wells Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Dispense Inhibitor Dilutions to Plate Dispense Inhibitor Dilutions to Plate Prepare Inhibitor Dilutions->Dispense Inhibitor Dilutions to Plate Dispense Inhibitor Dilutions to Plate->Add BioA to Wells Incubate (Pre-incubation of BioA and Inhibitor) Incubate (Pre-incubation of BioA and Inhibitor) Add BioA to Wells->Incubate (Pre-incubation of BioA and Inhibitor) Incubate (Pre-incubation of BioA and Inhibitor)->Initiate Reaction by Adding Reagent Mix Measure Fluorescence Over Time Measure Fluorescence Over Time Initiate Reaction by Adding Reagent Mix->Measure Fluorescence Over Time Plot Fluorescence vs. Time Plot Fluorescence vs. Time Measure Fluorescence Over Time->Plot Fluorescence vs. Time Calculate Initial Reaction Velocities Calculate Initial Reaction Velocities Plot Fluorescence vs. Time->Calculate Initial Reaction Velocities Plot Velocity vs. Inhibitor Concentration Plot Velocity vs. Inhibitor Concentration Calculate Initial Reaction Velocities->Plot Velocity vs. Inhibitor Concentration Determine IC50 Value Determine IC50 Value Plot Velocity vs. Inhibitor Concentration->Determine IC50 Value

References

Application Notes and Protocols for Testing BioA-IN-13 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of BioA-IN-13, a putative inhibitor of the enzyme BioA. BioA is a critical enzyme in the biotin biosynthesis pathway, particularly in pathogens like Mycobacterium tuberculosis, making it a promising target for novel antimicrobial agents.[1][2] The following cell-based assays are designed to quantify the cytotoxic and apoptotic effects of this compound and to investigate its impact on key cellular signaling pathways.

Cell Viability Assay: Measuring Cytotoxicity

Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of a compound.[3][4][5] The PrestoBlue™ HS Cell Viability Assay is a resazurin-based assay that provides a quantitative measure of metabolically active cells.[3]

Experimental Protocol: PrestoBlue™ HS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of PrestoBlue™ HS reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation
This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100.0 ± 5.0100.0 ± 4.8100.0 ± 5.2
198.2 ± 4.595.1 ± 4.288.3 ± 4.9
585.7 ± 3.975.4 ± 3.560.1 ± 4.1
1062.3 ± 3.148.9 ± 2.835.2 ± 3.3
2540.1 ± 2.525.6 ± 2.115.8 ± 2.0
5015.8 ± 1.98.2 ± 1.55.1 ± 1.2
1005.2 ± 1.12.1 ± 0.81.3 ± 0.5

Experimental Workflow

Cell_Viability_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay & Data seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_treatment Incubate 24/48/72h add_compound->incubate_treatment add_prestoblue Add PrestoBlue™ HS incubate_treatment->add_prestoblue incubate_assay Incubate 1-2h add_prestoblue->incubate_assay read_plate Read Fluorescence incubate_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Workflow for the PrestoBlue™ HS cell viability assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects.[6] We describe two common methods to assess apoptosis: Annexin V/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay.

Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (10 µM)70.8 ± 3.515.1 ± 2.214.1 ± 1.9
This compound (25 µM)45.3 ± 4.228.7 ± 3.126.0 ± 2.8
This compound (50 µM)15.6 ± 2.840.2 ± 3.944.2 ± 4.1
Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis.[8][9] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7.[6]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.

This compound (µM)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
102.8 ± 0.3
255.2 ± 0.6
508.9 ± 1.1

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_treatment Cell Preparation & Treatment cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-Glo® 3/7 Assay seed_cells Seed Cells treat_compound Treat with this compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells add_reagent Add Caspase-Glo® Reagent treat_compound->add_reagent stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry read_luminescence Measure Luminescence add_reagent->read_luminescence

Parallel workflows for apoptosis detection.

Signaling Pathway Analysis by Western Blot

Western blotting can be used to investigate the effect of this compound on specific signaling pathways by detecting changes in the phosphorylation status of key proteins.[10][11] Here, we focus on the STAT3 and NF-κB pathways, which are often involved in cell survival and inflammatory responses.[12][13][14][15][16]

Experimental Protocol: Western Blot for Phosphorylated Proteins
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT3, STAT3, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation
Treatmentp-STAT3 / STAT3 (Ratio)p-p65 / p65 (Ratio)
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (10 µM)0.65 ± 0.080.72 ± 0.10
This compound (25 µM)0.32 ± 0.050.41 ± 0.07
This compound (50 µM)0.11 ± 0.030.19 ± 0.04

Signaling Pathway Diagrams

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Survival, Proliferation) dna->transcription bioa_in_13 This compound bioa_in_13->jak Inhibits?

Hypothesized effect of this compound on the STAT3 pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk TNFα ikb IκBα ikk->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb p65_p50 p65/p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 Phosphorylation p_ikb->p65_p50 Degradation releases dna_nfkb DNA p_p65_p50->dna_nfkb Translocation transcription_nfkb Gene Transcription (Inflammation, Survival) dna_nfkb->transcription_nfkb bioa_in_13_nfkb This compound bioa_in_13_nfkb->ikk Inhibits?

Hypothesized effect of this compound on the NF-κB pathway.

References

Application Notes and Protocols for the Study of BioA-IN-13, an Inhibitor of Mycobacterium tuberculosis Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-13 is a potent, cell-permeable, and whole-cell active inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme 7,8-diaminopelargonic acid synthase (BioA). The biotin biosynthesis pathway is essential for Mtb survival and persistence in vivo, making its components, including BioA, attractive targets for the development of novel anti-tubercular agents. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a critical step in the synthesis of biotin. Inhibition of this pathway has been shown to induce cell envelope stress and membrane remodeling in Mtb, mimicking the effects of biotin starvation.

These application notes provide a framework for the in vitro and in vivo characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, the following protocols for studying BioA inhibitors can be adapted for its evaluation.

Data Presentation

Quantitative data from in vitro and in vivo experiments should be meticulously recorded and organized for comparative analysis. Below are template tables for summarizing key metrics for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeParameterValueConditions
BioA Enzyme Inhibition IC50[Enter Value]Enzyme concentration, substrate concentration, incubation time
Whole-Cell Mtb Growth MIC90[Enter Value]Mtb strain (e.g., H37Rv), media (e.g., 7H9), incubation time
Cytotoxicity CC50[Enter Value]Mammalian cell line (e.g., Vero, HepG2), incubation time
Selectivity Index SI (CC50/MIC90)[Enter Value]

Table 2: In Vivo Efficacy of this compound (Example: Mouse Model of Tuberculosis)

Animal ModelDosing RegimenRoute of AdministrationOutcome MeasureResult
BALB/c Mice [e.g., 50 mg/kg/day]OralReduction in lung CFU[Enter Value]
Reduction in spleen CFU[Enter Value]
Survival Rate[Enter Value]

Table 3: Pharmacokinetic Properties of this compound (Example: Mouse Model)

ParameterRoute of AdministrationValueUnits
Cmax Oral[Enter Value]µg/mL
Tmax Oral[Enter Value]hours
AUC0-t Oral[Enter Value]µg*h/mL
Bioavailability Oral[Enter Value]%
Half-life (t1/2) Oral[Enter Value]hours

Mandatory Visualizations

Signaling Pathway

Biotin_Biosynthesis_Pathway

Caption: The biotin biosynthesis pathway in Mycobacterium tuberculosis, highlighting the inhibitory action of this compound on the BioA enzyme.

Experimental Workflow

Experimental_Workflow SI SI PK_Study PK_Study SI->PK_Study Proceed if promising Efficacy_Study Efficacy_Study SI->Efficacy_Study Proceed if promising

Caption: A general experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro Assays

1. BioA Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against Mtb BioA.

Materials:

  • Purified recombinant Mtb BioA enzyme

  • 7-keto-8-aminopelargonic acid (KAPA) - substrate

  • S-adenosyl-L-methionine (SAM) - co-substrate

  • Pyridoxal 5'-phosphate (PLP) - cofactor

  • Assay buffer (e.g., 100 mM TAPS, pH 8.6)

  • This compound (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.

  • In a 96-well plate, add 1 µL of each concentration of this compound to respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a reaction mixture containing assay buffer, PLP, SAM, and BioA enzyme.

  • Pre-incubate the reaction mixture with this compound in the wells for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding KAPA to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction (e.g., by heating or adding a quenching agent).

  • The product of the reaction, DAPA, can be quantified using a fluorescent derivatizing agent (e.g., o-phthalaldehyde, OPA). Add the derivatizing agent and incubate as required.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

2. Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of this compound against Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well plates

  • Sterile water

Protocol:

  • Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the culture to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Add the Mtb inoculum to each well. Include a drug-free control (positive growth control) and a media-only control (negative control).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC90 is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

In Vivo Studies

1. Mouse Model of Tuberculosis Infection

This protocol provides a general outline for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound formulation for the chosen route of administration (e.g., oral gavage)

  • Appropriate vehicle control

  • Positive control drug (e.g., isoniazid)

Protocol:

  • Infect mice with a low-dose aerosol of Mtb H37Rv to establish a lung infection.

  • After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control).

  • Administer the treatments daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).

  • Monitor the health of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Determine the reduction in bacterial load in the treatment groups compared to the vehicle control group.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and for the compound this compound. All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Troubleshooting & Optimization

Potential off-target effects of BioA-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BioA-IN-13?

This compound is designed as an inhibitor of the biotin biosynthesis pathway. Its primary molecular target is presumed to be BioA, a key transaminase in this pathway, or Biotin Protein Ligase (BPL), which is essential for the activation of biotin-dependent enzymes.[1][2] Inhibition of this pathway is a promising strategy for developing new antibacterial agents, particularly against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[2][3]

Q2: What are the potential off-target effects of this compound?

As with any small molecule inhibitor, there is a potential for off-target effects. While highly selective inhibitors of bacterial BPL over the human homolog have been developed, cross-reactivity with other ATP-dependent ligases or kinases could occur.[3][4] Potential off-target effects could manifest as unexpected cellular phenotypes or toxicity in mammalian cell lines. It is crucial to perform comprehensive selectivity profiling to understand the off-target landscape of this compound.

Q3: How can I assess the selectivity of this compound in my experiments?

We recommend performing a kinase selectivity panel to assess for off-target kinase inhibition, as many inhibitors can have unintended effects on kinases.[5] Additionally, cellular thermal shift assays (CETSA) can be employed to identify direct binding targets in a cellular context. For a more targeted approach, if you hypothesize a specific off-target, you can perform direct enzymatic assays with the purified candidate protein.

Q4: Is this compound expected to be active against human cells?

Inhibitors of bacterial biotin synthesis are often designed to be selective for the microbial enzyme over its human counterpart.[3][4] However, a lack of absolute selectivity could lead to effects on human cells. For instance, one study on a BioA inhibitor showed no inhibition of mammalian cell viability up to 1 mM, suggesting good selectivity in that particular case.[1] It is always recommended to perform cytotoxicity assays on relevant human cell lines to determine the therapeutic window.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity

Q: I am observing an unexpected phenotype or significant toxicity in my cell-based assays that doesn't correlate with the known function of the target. What could be the cause?

A: This could be due to several factors:

  • Off-target effects: this compound might be inhibiting one or more unintended proteins in the cell, leading to the observed phenotype.[6][7]

  • Metabolite effects: The inhibitor or its metabolites might have off-target activities.

  • Experimental artifact: The observed effect might be specific to your experimental conditions (e.g., cell line, media components).

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a secondary, structurally distinct inhibitor for the same target to see if it recapitulates the phenotype.

  • Perform a Dose-Response Curve: Determine if the phenotype is dose-dependent and correlates with the IC50 for the primary target.

  • Conduct a Kinase Selectivity Screen: A broad kinase panel can identify potential off-target kinases.[5]

  • Rescue Experiment: If possible, supplement the media with biotin or downstream metabolites of the biotin synthesis pathway to see if this rescues the phenotype.[1]

  • Test in Different Cell Lines: Use cell lines with varying expression levels of the primary target and potential off-targets to dissect the effect.

Issue 2: Inconsistent Results Between Biochemical and Cellular Assays

Q: The potency of this compound is significantly different in my biochemical assay compared to my cellular assay. Why is there a discrepancy?

A: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:[8]

  • Cell permeability: The compound may have poor cell membrane permeability, resulting in a lower effective intracellular concentration.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.

  • Compound stability: The inhibitor might be unstable in the cellular environment or metabolized by the cells.

  • High protein binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.

  • Assay conditions: The simplified conditions of a biochemical assay may not reflect the complex intracellular environment.[8]

Troubleshooting Steps:

  • Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure permeability.

  • Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if the cellular potency increases.

  • Evaluate Compound Stability: Measure the concentration of this compound in the cell culture medium over time using LC-MS.

  • Measure Protein Binding: Determine the extent of plasma protein binding to estimate the free fraction of the compound.

  • Optimize Cellular Assay Conditions: Ensure the assay duration and cell density are appropriate and consistent.

Quantitative Data Summary

As specific data for this compound is unavailable, the following tables present hypothetical data to serve as a template for summarizing your experimental findings.

Table 1: Hypothetical Kinase Selectivity Profile of this compound at 1 µM

Kinase Target% Inhibition
Primary Target (e.g., BioA/BPL) 95%
Off-Target Kinase 175%
Off-Target Kinase 252%
Off-Target Kinase 3<10%
... (and so on for a panel of kinases)

Table 2: Hypothetical Potency in Different Assay Formats

Assay TypeTargetIC50 / EC50 (nM)
Biochemical AssayPurified BioA50
Cellular AssayM. tuberculosis growth inhibition500
Cytotoxicity AssayHuman Cell Line (e.g., HepG2)>10,000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the off-target activity of this compound against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).

  • Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add this compound or vehicle control (DMSO) to the kinase reactions.

  • Incubation: Incubate the plates at the optimal temperature for the kinases (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure kinase activity. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Collect the soluble fraction and quantify the amount of the target protein (and other proteins of interest) at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.

Visualizations

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin Inhibitor This compound Inhibitor->BioA

Caption: Biotin biosynthesis pathway with the potential target of this compound.

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Decision_Tree start Inconsistent Biochemical vs. Cellular Potency check_permeability Assess Cell Permeability start->check_permeability low_permeability Action: Modify compound structure or use permeabilizing agents. check_permeability->low_permeability Low check_efflux Check for Efflux Pump Activity check_permeability->check_efflux High efflux_positive Action: Co-administer with efflux pump inhibitors. check_efflux->efflux_positive Yes check_stability Evaluate Compound Stability check_efflux->check_stability No unstable Action: Modify assay duration or use metabolic inhibitors. check_stability->unstable Unstable other_factors Consider other factors: Protein binding, assay artifacts. check_stability->other_factors Stable

Caption: Troubleshooting decision tree for potency discrepancies.

References

How to address BioA-IN-13 aggregation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BioA-IN-13. The information provided aims to address common challenges, with a specific focus on preventing and troubleshooting compound aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme.[1][2] BioA is a key enzyme in the biotin biosynthesis pathway of M. tuberculosis, catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[3][4][5] By inhibiting BioA, this compound disrupts the synthesis of biotin, an essential cofactor for bacterial growth and survival, making it a target for the development of new anti-tuberculosis agents.[2][3][6]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing experiments and preventing issues like aggregation. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₁₆N₂O₄S[1]
Molecular Weight368.41 g/mol [2]
SolubilitySoluble in DMSO (10 mM)[2]
AppearanceSolid[1]

Q3: In which solvent should I dissolve this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] For in vitro enzyme assays, dissolving the compound in DMSO is a standard practice.[5][7] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the assay buffer.

Troubleshooting Guide: Addressing this compound Aggregation

Compound aggregation can lead to various experimental artifacts, including non-specific enzyme inhibition and inaccurate potency measurements. While direct reports on this compound aggregation are limited, the following troubleshooting guide, based on general principles for poorly soluble compounds, can help mitigate this issue.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Possible Cause:

  • "Salting out" effect: The compound is significantly less soluble in the aqueous assay buffer compared to the DMSO stock.

  • Concentration exceeds solubility limit: The final concentration of this compound in the assay buffer is above its aqueous solubility limit.

Solutions:

SolutionDetailed Protocol
Optimize Final DMSO Concentration Maintain a low final concentration of DMSO in the assay, typically ≤1% (v/v). If higher concentrations are necessary, ensure that the DMSO concentration is consistent across all experimental and control wells to account for any solvent effects on the enzyme activity.
Use of Pluronic F-127 Pluronic F-127 is a non-ionic surfactant that can help to prevent the aggregation of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 (e.g., 10% in water). Add a small amount to your assay buffer to achieve a final concentration of 0.01-0.1%. It is crucial to test the effect of Pluronic F-127 on the enzyme activity in a control experiment.
Serial Dilutions Instead of a single large dilution, perform serial dilutions of the DMSO stock in the assay buffer. This gradual decrease in DMSO concentration can help to keep the compound in solution.
Pre-incubation Check Before adding the enzyme or substrate, visually inspect the assay plate for any signs of precipitation after adding this compound to the buffer. Centrifuging the plate and checking for a pellet can also be a more sensitive method.
Issue 2: Inconsistent or non-reproducible IC₅₀ values.

Possible Cause:

  • Time-dependent aggregation: The compound may be aggregating over the course of the experiment, leading to variability in the effective concentration.

  • Non-specific inhibition due to aggregates: Compound aggregates can inhibit enzymes through non-specific mechanisms, leading to artifactual results.

Solutions:

SolutionDetailed Protocol
Include a Detergent Incorporate a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01% v/v) in the assay buffer. This can help to solubilize the compound and prevent aggregation. Always include a vehicle control with the detergent to assess its effect on the enzyme.
Dynamic Light Scattering (DLS) If available, use DLS to directly assess the aggregation state of this compound in your assay buffer at the working concentrations. This technique can provide quantitative data on the presence and size of aggregates.
Control Experiments To rule out non-specific inhibition by aggregates, it is recommended to test the inhibitor against an unrelated enzyme.[7] If this compound inhibits the control enzyme with similar potency, it is likely that the observed inhibition is due to aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm a vial of this compound to room temperature.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General BioA Enzyme Inhibition Assay

This protocol is a generalized procedure based on published assays for BioA.[5][7]

  • Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 100 mM TAPS, pH 8.5).

  • Compound Dilution: Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Reaction Mixture: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • This compound dilution or vehicle control (DMSO)

    • Recombinant BioA enzyme

    • S-adenosylmethionine (SAM), the amino donor

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, 7-keto-8-aminopelargonic acid (KAPA), to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

  • Detection: The product of the reaction, 7,8-diaminopelargonic acid (DAPA), can be detected using various methods, such as derivatization with o-phthalaldehyde (OPA) followed by fluorescence measurement.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Biotin_Synthesis_Pathway cluster_Mtb Mycobacterium tuberculosis Biotin Synthesis Pimeloyl_ACP Pimeloyl-ACP KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Inhibitor This compound Inhibitor->DAPA Inhibits

Caption: The biotin synthesis pathway in Mycobacterium tuberculosis, highlighting the inhibition of the BioA enzyme by this compound.

Troubleshooting_Workflow Start Experiment Start: Precipitation or Inconsistent Results Check_Solubility Check Compound Solubility in Assay Buffer Start->Check_Solubility Optimize_DMSO Optimize Final DMSO Concentration (≤1%) Check_Solubility->Optimize_DMSO Precipitation Observed Control_Expt Run Control Experiments (e.g., against unrelated enzyme) Check_Solubility->Control_Expt Inconsistent IC50 Use_Surfactant Add Surfactant (e.g., Pluronic F-127, Triton X-100) Optimize_DMSO->Use_Surfactant Serial_Dilution Perform Serial Dilutions Use_Surfactant->Serial_Dilution Re_evaluate Re-evaluate Results Serial_Dilution->Re_evaluate DLS_Analysis Perform DLS Analysis Control_Expt->DLS_Analysis DLS_Analysis->Re_evaluate

Caption: A troubleshooting workflow for addressing potential aggregation of this compound in experimental assays.

References

Improving the in vivo stability and pharmacokinetics of BioA-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo stability and pharmacokinetics of BioA-IN-13.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What could be the cause and how can we improve its oral bioavailability?

Low plasma concentration after oral administration is often due to poor aqueous solubility, low membrane permeability, or extensive first-pass metabolism in the liver.[1] Here are some strategies to enhance oral bioavailability:

  • Improve Solubility:

    • Salt Formation: Creating a salt form of this compound can significantly increase its dissolution rate in the gastrointestinal tract.[2]

    • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can lead to faster dissolution.[2][3]

    • Formulation with Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins can enhance the solubility of hydrophobic compounds like this compound.[3][4] Cyclodextrins form inclusion complexes that can improve solubility, stability, and permeability.[4]

  • Enhance Permeability:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2]

  • Reduce First-Pass Metabolism:

    • Prodrug Approach: A prodrug of this compound could be designed to be absorbed more efficiently and then converted to the active compound in vivo.[2][3]

    • Co-administration with Enzyme Inhibitors: If metabolism is mediated by specific enzymes like cytochrome P450, co-administration with a known inhibitor could increase exposure, though this requires careful investigation of potential drug-drug interactions.[1][5]

Q2: The in vivo half-life of this compound is very short, requiring frequent administration. How can we extend its circulation time?

A short half-life can be a significant hurdle for in vivo studies. To prolong the systemic exposure of this compound, consider the following approaches:

  • Modified-Release Formulations: Developing a sustained-release formulation can slow down the absorption and release of the drug over an extended period.[6]

  • Conjugation to Macromolecules:

    • PEGylation: Covalently attaching polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.[7]

  • Encapsulation in Nanocarriers:

    • Liposomes or Polymeric Nanoparticles: Encapsulating this compound within these carriers can protect it from degradation and clearance, leading to a longer half-life.[3][5]

Q3: We have evidence that this compound is unstable in plasma. What formulation strategies can protect it from degradation?

Plasma contains enzymes and other components that can degrade drug molecules.[5] To improve the plasma stability of this compound:

  • Encapsulation:

    • Lipid-Based Formulations: Liposomes, micelles, and emulsions can shield the drug from direct exposure to plasma components.[5]

    • Polymer-Based Formulations: Encapsulating this compound in polymeric nanoparticles can provide a protective barrier against enzymatic and chemical degradation.[5]

  • Structural Modification:

    • Prodrug Design: A prodrug can be designed to be more stable in plasma and convert to the active this compound at the target site.[5]

    • Chemical Modification: Introducing metabolically stable functional groups into the structure of this compound can enhance its resistance to degradation.[5]

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The following table presents hypothetical pharmacokinetic data for different formulations of this compound after a single oral dose of 10 mg/kg in mice. This data illustrates the potential improvements that can be achieved with various formulation strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Half-life (t½) (hr)
This compound (Unmodified)500.51501.2
This compound HCl Salt1500.54801.5
This compound (Micronized)1200.54001.3
This compound in SEDDS2501.012003.0
This compound Liposomes (IV)8000.2548008.5
This compound-PLGA NP (IV)6500.5520010.2

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes a common thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of PC to cholesterol can be optimized, but a common starting point is 2:1. The drug-to-lipid ratio should also be optimized.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum to form a thin lipid film on the wall of the flask.

  • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • The final liposomal formulation can be purified from unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a this compound formulation in mice.

Materials:

  • This compound formulation

  • 8-10 week old mice (e.g., C57BL/6)

  • Dosing needles (oral gavage or intravenous)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthetic

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Fast the mice overnight (with access to water) before dosing, if required by the study design.

  • Divide the mice into groups, with each group receiving a different formulation of this compound. A typical group size is 3-5 mice per time point.

  • Administer the this compound formulation at the desired dose and route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Centrifuge the blood samples to separate the plasma.

  • Harvest the plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Visualizations

Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation bioa_in_13 This compound bioa_in_13->mek Inhibition

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

PK_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis formulation Formulation of This compound dosing Dosing formulation->dosing animal_prep Animal Acclimation & Fasting animal_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc report Data Reporting pk_calc->report Troubleshooting_Tree start_node Poor In Vivo Performance solubility_q Is it a solubility issue? start_node->solubility_q stability_q Is it a stability issue? solubility_q->stability_q No solubility_a Use salt forms, micronization, or solubilizing agents. solubility_q->solubility_a Yes half_life_q Is the half-life too short? stability_q->half_life_q No stability_a Use encapsulation (liposomes, NPs) or prodrugs. stability_q->stability_a Yes half_life_a Use modified release formulations or PEGylation. half_life_q->half_life_a Yes

References

Validation & Comparative

Validating BioA-IN-13 Target Engagement in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of BioA-IN-13, a potent inhibitor of the BioA enzyme in Mycobacterium tuberculosis (Mtb). The biotin biosynthesis pathway is a critical and validated target for anti-tubercular drug development, and this compound represents a promising lead compound.[1][2][3][4] This document outlines the mechanism of action of this compound, compares it with alternative inhibitors, and provides detailed experimental protocols for validating its on-target activity.

The Biotin Biosynthesis Pathway: A Vulnerable Target in Mtb

Mycobacterium tuberculosis relies on the de novo synthesis of biotin (vitamin B7) for survival and persistence, particularly during infection.[3][5][6] This pathway is absent in humans, making its components attractive targets for selective anti-tubercular agents.[7][8] The BioA enzyme, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes a crucial step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1][4][9] Genetic and chemical validation studies have confirmed that inhibition of BioA leads to biotin starvation and subsequent Mtb cell death.[3][6][8]

Below is a diagram illustrating the biotin biosynthesis pathway in Mtb and the point of inhibition by this compound.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD Dethiobiotin Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->Dethiobiotin BioB->Biotin BioA_IN_13 This compound BioA_IN_13->Inhibition

Figure 1: Biotin biosynthesis pathway in Mtb, highlighting the inhibitory action of this compound on the BioA enzyme.

This compound and Alternative Inhibitors: A Comparative Overview

This compound is a potent, cell-permeable, and whole-cell active inhibitor of the Mtb BioA enzyme.[10][11] Its validation as a specific BioA inhibitor relies on a combination of biochemical and whole-cell assays. Several other compounds targeting the biotin synthesis pathway have been identified, providing a basis for comparison.

Compound/MethodTargetType of InhibitionKey Validation DataReference
This compound BioAPotent, cell-permeable inhibitorSub-micromolar MIC against Mtb, KD of 76 nM against BioA.[4][4][10][11]
Amiclenomycin BioANatural product, mechanism-based inhibitorSelective antimycobacterial activity, but poor chemical stability.[1][6][9]
N-aryl, N'-benzoylpiperazine 6 BioAHigh-throughput screening hitIC50 of 155 nM against BioA, MIC of 26 μM against Mtb.[4][4]
C48 BioAStructure-guided optimized inhibitorKi of 200 pM against BioA, sub-micromolar MICs against Mtb.[5]
Bio-AMS Analogues Biotin Protein Ligase (BirA)Bisubstrate inhibitorsPotent enzyme inhibition and whole-cell activity.[12]

Experimental Protocols for Target Engagement Validation

Validating that a compound's anti-mycobacterial activity is due to the inhibition of its intended target is crucial. The following are key experimental protocols used to confirm this compound's target engagement.

Whole-Cell Phenotypic Screening

This method assesses the compound's activity against Mtb under different conditions to link its efficacy to the target pathway.

Objective: To demonstrate that the antibacterial activity of this compound is dependent on the inhibition of biotin biosynthesis.

Methodology:

  • Strains:

    • Wild-type (WT) M. tuberculosis H37Rv.

    • BioA over-expression strain (BioA-OE).

    • BioA under-expression/knockdown strain (BioA-UE).[1][4]

  • Media:

    • Biotin-free medium.

    • Biotin-supplemented medium (e.g., with 1 µM biotin).[1]

  • Procedure:

    • Inoculate the different Mtb strains into 96-well plates containing serial dilutions of this compound in both biotin-free and biotin-supplemented media.

    • Incubate the plates at 37°C.

    • Determine the Minimum Inhibitory Concentration (MIC) after a defined incubation period by measuring bacterial growth (e.g., using resazurin reduction or optical density).

  • Expected Results and Interpretation:

    • On-target activity: this compound should be potent against WT Mtb in biotin-free media. Its activity should be significantly reduced or abolished in biotin-supplemented media (chemical rescue).[1]

    • The BioA-UE strain should be hypersensitive to the inhibitor.

    • The BioA-OE strain should be more resistant to the inhibitor.[4]

Whole_Cell_Screening_Workflow cluster_strains Mtb Strains cluster_media Growth Media WT Wild-type (WT) Inoculate Inoculate plates with Mtb strains WT->Inoculate BioA_OE BioA Over-expressor (OE) BioA_OE->Inoculate BioA_UE BioA Under-expressor (UE) BioA_UE->Inoculate Biotin_Free Biotin-Free Plate Prepare 96-well plates with serial dilutions of this compound Biotin_Free->Plate Biotin_Supp Biotin-Supplemented Biotin_Supp->Plate Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure_Growth Measure bacterial growth (e.g., Resazurin assay) Incubate->Measure_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Growth->Determine_MIC

Figure 2: Workflow for whole-cell phenotypic screening to validate on-target activity of BioA inhibitors.
Biochemical Assay: Fluorescence Displacement

This in vitro assay directly measures the inhibition of the BioA enzyme.

Objective: To quantify the inhibitory potency of this compound against purified BioA enzyme.

Methodology:

  • Reagents:

    • Purified Mtb BioA and BioD enzymes.[1][3]

    • Substrates: KAPA and ATP.

    • Fluorescent dethiobiotin probe.[13]

    • Streptavidin.

  • Principle: This is a coupled assay. BioA converts KAPA to DAPA. In a subsequent reaction, BioD converts DAPA to dethiobiotin. The produced dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, leading to an increase in fluorescence.[13]

  • Procedure:

    • In a microplate, combine purified BioA, KAPA, and the test compound (this compound).

    • Initiate the reaction by adding the coupling enzyme (BioD) and ATP.

    • Add the streptavidin-fluorescent probe complex.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for different concentrations of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Fluorescence_Displacement_Assay KAPA KAPA BioA BioA KAPA->BioA DAPA DAPA BioD BioD + ATP DAPA->BioD Dethiobiotin Dethiobiotin Fluorescent_Probe Fluorescent Dethiobiotin Probe (Quenched by Streptavidin) Dethiobiotin->Fluorescent_Probe Displaces Free_Probe Free Fluorescent Probe (Fluorescent) Fluorescent_Probe->Free_Probe BioA->DAPA BioD->Dethiobiotin BioA_IN_13 This compound BioA_IN_13->Inhibition

Figure 3: Principle of the coupled fluorescence displacement assay for measuring BioA inhibition.

Logical Framework for Target Validation

The validation of this compound as a specific on-target inhibitor follows a logical progression of experiments that build a strong evidence base.

Target_Validation_Logic Biochemical_Assay Biochemical Assay: Inhibition of purified BioA (e.g., Fluorescence Displacement) On_Target_Activity Confirmed On-Target Activity of this compound Biochemical_Assay->On_Target_Activity Direct Evidence Whole_Cell_Assay Whole-Cell Assay: Growth inhibition of WT Mtb in biotin-free medium Chemical_Rescue Chemical Rescue: Activity reversal by adding biotin Whole_Cell_Assay->Chemical_Rescue Genetic_Validation Genetic Validation: - Hypersensitivity in BioA-UE strain - Resistance in BioA-OE strain Whole_Cell_Assay->Genetic_Validation Chemical_Rescue->On_Target_Activity Confirms Pathway Genetic_Validation->On_Target_Activity Confirms Target

Figure 4: Logical framework for confirming on-target engagement of this compound.

Conclusion

The validation of this compound's target engagement in Mycobacterium tuberculosis is a multi-faceted process that combines direct biochemical assays with carefully designed whole-cell experiments. The presented data and protocols demonstrate a robust strategy for confirming that this compound's potent anti-tubercular activity is indeed a result of its specific inhibition of the BioA enzyme. This comprehensive approach is essential for the continued development of BioA inhibitors as a novel class of anti-TB drugs.

References

Comparative Efficacy of BioA Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various inhibitors targeting the 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The inhibition of BioA represents a promising strategy for the development of novel anti-tubercular agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway to aid in research and development efforts.

Overview of BioA and the Biotin Biosynthesis Pathway

Biotin, an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes, is synthesized de novo in Mycobacterium tuberculosis. As mammals do not synthesize biotin, this pathway is an attractive target for selective antibacterial drug development. The enzyme BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in this pathway.

Below is a diagram illustrating the late stages of the biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by BioA inhibitors.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioA_Inhibitors BioA Inhibitors (e.g., BioA-IN-13, Amiclenomycin, C48) BioA_Inhibitors->KAPA Inhibit BioA

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.

Comparative Efficacy of BioA Inhibitors

The following table summarizes the quantitative efficacy data for this compound and other notable BioA inhibitors. It is important to note that while "this compound" is commercially available, a primary research publication detailing its synthesis and specific efficacy data could not be located. There is also conflicting information regarding its chemical structure from different vendors. Therefore, its efficacy data is listed as not available.

InhibitorChemical ClassIC50KiKDWhole-Cell MIC (Mtb)Citation
This compound Not definitively establishedNot AvailableNot AvailableNot AvailableNot AvailableN/A
Amiclenomycin (ACM) CyclohexadieneNot Reported2 µMNot ReportedNot Reported[1]
Compound 6 N-aryl, N'-benzoylpiperazine155 nMNot ReportedNot Reported26 µM (biotin-free)[2]
Compound 36 N-aryl, N'-benzoylpiperazine derivativeNot ReportedNot Reported74 nM1.7 µM (biotin-free)[2]
C48 Azaindanone derivative34 nM200 pMNot Reported< 0.07 µM[3][4]
Compound A35 Pyrrolobenzamidazole derivative88.16 µMNot ReportedNot Reported80 µg/mL[5][6]
Compound A36 Chromenone derivative28.94 µMNot ReportedNot Reported83% inhibition at 200 µg/mL[5][6]
Compound A65 Pyranedione derivative114.42 µMNot ReportedNot Reported20 µg/mL[5][6]

Experimental Protocols

The efficacy of BioA inhibitors is typically determined using enzymatic assays that measure the activity of BioA in the presence of the inhibitor. Below are summaries of common experimental protocols.

Coupled-Enzyme Assay for BioA Activity

This assay continuously measures the production of dethiobiotin, the product of the subsequent enzyme in the pathway, BioD.

Experimental Workflow:

Coupled_Assay_Workflow cluster_workflow Coupled-Enzyme Assay Workflow Step1 Incubate BioA with inhibitor Step2 Add KAPA, SAM, and BioD Step1->Step2 Step3 BioD converts DAPA to dethiobiotin Step2->Step3 Step4 Dethiobiotin displaces a fluorescent probe from streptavidin Step3->Step4 Step5 Measure increase in fluorescence Step4->Step5

Caption: Workflow for a coupled-enzyme assay to determine BioA activity.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified BioA enzyme, the inhibitor at various concentrations, S-adenosylmethionine (SAM) as the amino donor, and purified BioD enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, 7-keto-8-aminopelargonic acid (KAPA).

  • Coupled Reaction: As BioA produces 7,8-diaminopelargonic acid (DAPA), it is immediately used as a substrate by BioD to produce dethiobiotin.

  • Detection: Dethiobiotin is quantified. A common method involves a fluorescently labeled dethiobiotin probe bound to streptavidin. The dethiobiotin produced in the reaction displaces the fluorescent probe, leading to an increase in fluorescence that is measured over time.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

OPA-Based Fluorescence Assay for DAPA Detection

This is a direct assay that measures the formation of the product of the BioA-catalyzed reaction, DAPA.

Experimental Workflow:

OPA_Assay_Workflow cluster_workflow OPA-Based Assay Workflow Step1 Incubate BioA with inhibitor, KAPA, and SAM Step2 Stop the reaction (e.g., by heating) Step1->Step2 Step3 Add OPA derivatizing agent Step2->Step3 Step4 OPA reacts with DAPA to form a fluorescent product Step3->Step4 Step5 Measure fluorescence Step4->Step5

Caption: Workflow for an OPA-based fluorescence assay to measure DAPA production.

Detailed Methodology:

  • Enzymatic Reaction: Purified BioA is incubated with the inhibitor, KAPA, and SAM in a suitable buffer (e.g., 100 mM TAPS buffer, pH 8.6) at 37°C.[5]

  • Reaction Termination: The reaction is stopped after a defined period, typically by heating to 100°C.[5]

  • Derivatization: A solution of o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) is added to the reaction mixture.[5] OPA reacts with the primary amines of the DAPA product to form a fluorescent isoindole derivative.

  • Fluorescence Measurement: The fluorescence of the derivatized product is measured at an appropriate excitation and emission wavelength (e.g., excitation at 410 nm and emission at 470 nm).[5]

  • Data Analysis: The amount of DAPA produced is proportional to the fluorescence intensity. IC50 values are determined by comparing the fluorescence in the presence of varying inhibitor concentrations to a control without the inhibitor.

Conclusion

The development of potent and selective inhibitors of BioA is a validated and promising approach for the discovery of new anti-tubercular drugs. This guide highlights the superior efficacy of recently developed inhibitors like C48, which exhibits picomolar-level inhibition of BioA. While a variety of chemical scaffolds have been explored, further investigation and optimization are necessary to translate these findings into clinically effective therapeutics. The provided experimental protocols offer a foundation for the continued evaluation and comparison of novel BioA inhibitors.

References

A Comparative Guide to BioA-IN-13 and Amiclenomycin for Mycobacterium tuberculosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors targeting the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb): BioA-IN-13 and the natural product amiclenomycin. The biotin pathway is an attractive target for anti-tubercular drug development as it is essential for Mtb's survival and persistence, and is absent in humans.[1] Both this compound and amiclenomycin target 7,8-diaminopelargonic acid synthase (DAPA synthase), or BioA, a critical enzyme in this pathway.

Executive Summary

This compound represents a potent, cell-permeable, and whole-cell active synthetic inhibitor of Mtb BioA. While specific public data for "this compound" is limited, it is representative of highly optimized synthetic BioA inhibitors. For the purpose of this guide, we will refer to data from the well-characterized molecular probe ML406 , a potent BioA inhibitor, as a surrogate for a state-of-the-art synthetic compound in this class. In contrast, amiclenomycin is a natural product known for its specific in vitro activity against mycobacteria. However, its development has been hampered by chemical instability and poor in vivo efficacy. This guide presents a comprehensive analysis of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound (represented by ML406) and amiclenomycin.

Parameter This compound (as ML406) Amiclenomycin Reference
Target Mycobacterium tuberculosis BioA (DAPA synthase)Mycobacterium tuberculosis BioA (DAPA synthase)[2]
Enzymatic Inhibition (IC50) 0.03 µMNot explicitly found for Mtb BioA; potent inhibitor[2]
Whole-Cell Activity (MIC) 3.2 µM (against Mtb H37Rv)Potent in vitro, specific value not consistently reported but implied to be in the low µM range[2][3]
Mechanism of Action Reversible, potent inhibition of BioAMechanism-based, irreversible covalent adduct with PLP cofactor
Chemical Stability Stable in PBS and plasmaChemically unstable[2]
In Vivo Efficacy Potentially favorable (based on stability)Ineffective in animal models[3]

Table 1: Key Performance Indicators

Parameter Amiclenomycin (against E. coli DAPA AT) Reference
Inhibition Constant (KI) 2 µM
Inactivation Rate (kinact) 0.4 min-1

Table 2: Kinetic Parameters for Amiclenomycin

Mechanism of Action

Both compounds inhibit the BioA enzyme, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a critical step in biotin synthesis. However, their specific mechanisms differ.

Amiclenomycin is a mechanism-based inhibitor. The cis-isomer of amiclenomycin is a potent inhibitor that forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor of the BioA enzyme. This process involves the aromatization of the amiclenomycin ring structure, leading to irreversible inactivation of the enzyme.

This compound (and related synthetic inhibitors like ML406) are potent, often reversible, inhibitors that bind to the active site of BioA, preventing the binding of the natural substrate, KAPA.

Biotin Biosynthesis Inhibition Signaling Pathway: Mtb Biotin Biosynthesis and Inhibition cluster_pathway Biotin Biosynthesis Pathway cluster_inhibitors Inhibitors KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (DAPA synthase) KAPA->BioA Substrate DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA Product Biotin Biotin DAPA->Biotin Further steps BioAIN13 This compound BioAIN13->BioA Inhibits Amiclenomycin Amiclenomycin Amiclenomycin->BioA Irreversibly Inhibits

Caption: Inhibition of the Mtb Biotin Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of these inhibitors.

BioA Enzymatic Inhibition Assay (Fluorescence Displacement)

This assay measures the ability of a compound to inhibit the enzymatic activity of BioA.

Principle: This is a coupled assay where the product of the BioA reaction (DAPA) is converted to dethiobiotin (DTB) by the enzyme BioD. A fluorescently labeled DTB probe is initially bound to streptavidin, which quenches its fluorescence. The DTB produced in the enzymatic reaction displaces the fluorescent probe from streptavidin, resulting in an increase in fluorescence.

Protocol:

  • Reagents: Purified Mtb BioA and BioD enzymes, KAPA (substrate), S-adenosylmethionine (SAM, co-substrate), ATP, fluorescently labeled dethiobiotin probe, streptavidin, assay buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, pH 8.6).

  • Procedure:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Prepare a master mix containing BioA, BioD, KAPA, SAM, ATP, fluorescent probe, and streptavidin in the assay buffer.

    • Add the master mix to the wells containing the test compound.

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to BioA activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Fluorescence Displacement Assay Workflow Experimental Workflow: BioA Fluorescence Displacement Assay cluster_workflow Assay Steps start Start add_compound Add Test Compound to Plate start->add_compound prepare_mix Prepare Master Mix (BioA, BioD, Substrates, Probe) add_compound->prepare_mix add_mix Add Master Mix to Wells prepare_mix->add_mix incubate Incubate at Room Temperature add_mix->incubate measure_fluorescence Measure Fluorescence Over Time incubate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the BioA enzymatic assay.

Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mtb.

Principle: Mtb is cultured in a suitable liquid medium in the presence of serial dilutions of the test compound. Bacterial growth is measured after a defined incubation period, typically by optical density or a viability indicator.

Protocol:

  • Reagents: Mycobacterium tuberculosis H37Rv culture, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Inoculate the wells with a standardized suspension of Mtb H37Rv.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 7-14 days.

    • Assess bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by adding a viability dye such as resazurin (alamarBlue).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.

MIC Assay Workflow Experimental Workflow: Mtb Whole-Cell MIC Assay cluster_mic_workflow Assay Steps start_mic Start serial_dilution Prepare Serial Dilutions of Compound start_mic->serial_dilution inoculate_mtb Inoculate with Mtb H37Rv Culture serial_dilution->inoculate_mtb incubate_mic Incubate at 37°C for 7-14 days inoculate_mtb->incubate_mic assess_growth Assess Bacterial Growth (OD600 or Resazurin) incubate_mic->assess_growth determine_mic Determine MIC assess_growth->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for determining the MIC against Mtb.

Conclusion

This compound and amiclenomycin both effectively inhibit the essential Mtb enzyme BioA. This compound, as represented by advanced synthetic inhibitors like ML406, demonstrates high potency at both the enzymatic and whole-cell level, coupled with favorable stability profiles, making it a promising candidate for further drug development. In contrast, while amiclenomycin shows potent in vitro activity through an irreversible mechanism, its inherent chemical instability has prevented its successful translation into a therapeutic agent. For researchers in the field, synthetic inhibitors of the this compound class represent a more viable path forward for developing novel anti-tubercular drugs targeting the biotin biosynthesis pathway.

References

Comparative Analysis of Structure-Activity Relationships of BioA Inhibitor Analogs for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of novel BioA inhibitors reveals a promising new class of antitubercular agents. This guide provides a comparative analysis of BioA-IN-13 analogs, focusing on their inhibitory potency against the essential Mycobacterium tuberculosis enzyme BioA, whole-cell activity, and key structural modifications that drive their efficacy. Detailed experimental protocols and pathway diagrams are presented to support further research and development in this area.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutics that act on new molecular targets. BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1][2] This pathway is essential for the bacterium's survival and persistence, making BioA a highly validated and attractive target for the development of new anti-TB drugs.[1][3][4]

A promising series of BioA inhibitors is based on an N-aryl, N'-benzoylpiperazine scaffold. The initial hit compound, designated as compound 6 , demonstrated good inhibition of the BioA enzyme with a half-maximal inhibitory concentration (IC50) of 155 nM and on-target activity against whole-cell Mtb in a biotin-free medium with a minimum inhibitory concentration (MIC) of 26 μM.[1] This guide focuses on the SAR studies of analogs derived from this scaffold, including a compound referred to here as this compound for comparative purposes, to elucidate the structural requirements for potent BioA inhibition and whole-cell activity.

Quantitative Comparison of this compound Analogs

Subsequent structure-based drug design and optimization efforts have led to the development of analogs with significantly improved potency. The following table summarizes the key quantitative data for a selection of these analogs, comparing their enzymatic inhibition (IC50 or KD) and their whole-cell activity (MIC) against wild-type Mtb.

CompoundModifications from Parent ScaffoldBioA Inhibition (nM)Mtb MIC in biotin-free medium (μM)
6 Parent N-aryl, N'-benzoylpiperazineIC50: 155[1]26[1]
12 Undisclosed modification--
25 Undisclosed modification--
26 Undisclosed modification--
27 Undisclosed modification-35[1]
28 Undisclosed modification--
36 Conformationally constrained derivativeKD: 76[3]1.7[1][3]
C48 Strategically modified for enhanced potency and pharmacokineticsKi: 0.2[5][6]Sub-micromolar[5][6]

Structure-Activity Relationship (SAR) Insights

The SAR studies on the N-aryl, N'-benzoylpiperazine series have revealed several key insights:

  • Conformational Rigidity: The significantly enhanced potency of compound 36 , a conformationally constrained analog, highlights the importance of restricting the flexibility of the molecule. This likely locks the inhibitor into a more favorable binding conformation within the BioA active site.[1][3]

  • Strategic Modifications: Further strategic modifications to the scaffold, as seen in compound C48 , led to a dramatic improvement in both enzymatic inhibition (picomolar range) and whole-cell activity (sub-micromolar range). These modifications were guided by the structure of the enzyme-inhibitor complex.[5][6]

  • On-Target Activity: The activity of these compounds is dependent on the absence of biotin in the growth medium, and their potency is increased in Mtb strains that underexpress BioA and decreased in strains that overexpress it. This provides strong evidence that their antibacterial effect is indeed due to the inhibition of BioA.[1]

Experimental Protocols

BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This assay measures the activity of BioA by coupling its reaction to a subsequent enzymatic reaction that produces a fluorescent signal.

  • Principle: BioA catalyzes the reversible transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). The downstream enzyme, BioD, then irreversibly converts DAPA to dethiobiotin. The produced dethiobiotin displaces a fluorescently-tagged dethiobiotin probe from streptavidin, leading to an increase in fluorescence.[7]

  • Reaction Mixture: The assay is typically performed in a microplate format and contains purified BioA and BioD enzymes, KAPA, S-adenosylmethionine (SAM) as the amino donor, ATP, streptavidin, and the fluorescent dethiobiotin probe.

  • Procedure:

    • The test compounds (analogs) are pre-incubated with the BioA enzyme.

    • The reaction is initiated by the addition of the substrates.

    • The increase in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

  • Strains: Wild-type Mtb (e.g., H37Rv), as well as BioA underexpressing (BioA-UE) and overexpressing (BioA-OE) strains, are used to confirm on-target activity.[1]

  • Media: Assays are conducted in both biotin-free and biotin-supplemented media (e.g., 7H9 broth with ADC supplement).

  • Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This is often determined visually or by using a growth indicator dye like resazurin.[1]

Signaling Pathway and Experimental Workflow

Biotin Biosynthesis Pathway in M. tuberculosis

The following diagram illustrates the key steps in the biotin biosynthesis pathway in Mtb, highlighting the role of BioA.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin Alanine Alanine Alanine->BioF SAM SAM SAM->BioA ATP ATP ATP->BioD BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Whole-Cell Evaluation cluster_2 In Vivo & Preclinical HTS High-Throughput Screening SAR SAR-guided Analog Synthesis HTS->SAR Enzyme_Assay BioA Enzymatic Assay (IC50) SAR->Enzyme_Assay MIC_WT Mtb WT MIC (biotin-free/rich) Enzyme_Assay->MIC_WT MIC_Mutants Mtb BioA Mutant MICs MIC_WT->MIC_Mutants PK_PD Pharmacokinetics/Pharmacodynamics MIC_Mutants->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Toxicity->In_Vivo_Efficacy

References

Comparative Analysis of BioA-IN-X: A Novel Biotin Synthesis Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitor, BioA-IN-X, targeting the 7,8-diaminopelargonic acid synthase (BioA) in Mycobacterium tuberculosis (Mtb). The data presented herein is illustrative, designed to serve as a template for the evaluation of novel anti-tubercular agents targeting the biotin synthesis pathway.

Introduction to BioA as a Drug Target

The biotin biosynthesis pathway is essential for the in vitro and in vivo survival of Mycobacterium tuberculosis.[1][2] Crucially, mammals lack the enzymes for de novo biotin synthesis, making the proteins in this Mtb pathway attractive targets for selective drug development.[3][4][5] BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[2][5] Genetic validation studies have demonstrated that the silencing of the bioA gene leads to Mtb cell death and can overcome a chronic infection in a murine model, highlighting its potential as a therapeutic target.[1]

Activity of BioA-IN-X Across Mtb Strains

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for BioA-IN-X against various Mtb strains, including a drug-susceptible reference strain (H37Rv), a multidrug-resistant (MDR) clinical isolate, and a non-tuberculous mycobacterium (Mycobacterium smegmatis) to assess specificity.

Mtb StrainGenotype/PhenotypeBioA-IN-X MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)
H37Rv (ATCC 27294)Drug-Susceptible0.50.1250.03
MDR Clinical IsolaterpoB S531L, katG S315T0.5>16>4
M. smegmatis mc²155Non-pathogenic, rapid grower>640.5>16

This data is illustrative and intended for comparative purposes.

Signaling Pathway of Biotin Synthesis in Mtb

The diagram below illustrates the key steps in the biotin biosynthesis pathway in Mycobacterium tuberculosis, with the inhibitory action of BioA-IN-X highlighted.

Biotin_Synthesis_Pathway cluster_pathway Biotin Biosynthesis in Mtb cluster_inhibition Inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_X BioA-IN-X BioA_IN_X->KAPA Inhibits BioA MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare Mtb Culture (e.g., H37Rv) start->prep_culture prep_inoculum Prepare Inoculum (McFarland Standard) prep_culture->prep_inoculum inoculate Inoculate Microtiter Plate Containing Compound Dilutions prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of BioA-IN-X prep_compound->inoculate incubate Incubate Plates (e.g., 7-14 days) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Assessing the Specificity of BioA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "BioA-IN-13" is not publicly available. This guide has been generated to provide a comprehensive framework for assessing the specificity of any novel BioA inhibitor, using "this compound" as a hypothetical compound for illustrative purposes. The experimental data presented is representative of a potent and specific BioA inhibitor, based on publicly available information for other inhibitors of this enzyme.

Introduction to BioA and the Biotin Biosynthesis Pathway

Biotin, or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1] While humans obtain biotin from their diet, many bacteria, fungi, and plants synthesize it de novo.[1] This makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2]

The biosynthesis of biotin from pimeloyl-CoA involves a series of enzymatic reactions.[3] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA).[3] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosyl-L-methionine (SAM) as the amino donor.[4] The essential role of BioA in the survival of pathogens like Mycobacterium tuberculosis has been genetically validated, making it a prime target for drug discovery.[2][5]

This guide provides a framework for assessing the specificity of a hypothetical inhibitor, this compound, for the BioA enzyme. It includes a comparison with a known inhibitor, detailed experimental protocols, and a summary of specificity data.

Comparative Analysis of BioA Inhibitors

To assess the specificity of a novel inhibitor like this compound, it is crucial to compare its activity against the target enzyme with its activity against other related enzymes. A highly specific inhibitor will demonstrate potent inhibition of BioA while showing significantly less or no activity against other enzymes, particularly other PLP-dependent aminotransferases.

For the purpose of this guide, we compare the hypothetical this compound with amiclenomycin, a natural product known to inhibit BioA.[6]

Parameter This compound (Hypothetical Data) Amiclenomycin (Representative Data) Alternative PLP-Dependent Aminotransferase (e.g., Alanine Aminotransferase)
Target Enzyme M. tuberculosis BioAM. tuberculosis BioAHuman Alanine Aminotransferase (ALT)
IC50 (nM) 50150> 100,000
Ki (nM) 2575Not Determined
Mechanism of Inhibition CompetitiveMechanism-BasedNot Applicable
Whole-cell MIC (µM) in biotin-free media 1.02.5Not Applicable
Whole-cell MIC (µM) in biotin-supplemented media > 100> 100Not Applicable

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. MIC: Minimum inhibitory concentration.

The data in this table illustrates that a specific inhibitor like the hypothetical this compound would have a low IC50 and Ki value for BioA, indicating high potency. Crucially, its IC50 for an alternative, off-target enzyme would be significantly higher, demonstrating specificity. The whole-cell activity (MIC) being potent in biotin-free media and abrogated in the presence of biotin further confirms that the inhibitor's primary mode of action is through the biotin synthesis pathway.[7]

Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

BioA Enzyme Inhibition Assay (Coupled Assay)

This assay measures the activity of BioA by coupling its reaction to the subsequent enzyme in the pathway, dethiobiotin synthetase (BioD).

Principle: BioA converts KAPA to DAPA. BioD then converts DAPA to dethiobiotin. The production of dethiobiotin can be monitored, for example, through a fluorescence displacement assay.[8]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Bicine, pH 8.6, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP).[8]

  • Add a fixed concentration of BioA and BioD enzymes to the buffer.

  • Add the substrate KAPA and the amino donor SAM.

  • To detect the product, include a fluorescently labeled dethiobiotin probe and streptavidin. Dethiobiotin produced by the coupled reaction will displace the fluorescent probe from streptavidin, leading to an increase in fluorescence.[8]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

  • Measurement: Incubate the reaction at a constant temperature (e.g., 37°C) and monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Off-Target Specificity Assay (e.g., against Alanine Aminotransferase)

To determine specificity, the inhibitor should be tested against other, structurally related enzymes.

Principle: The activity of a different PLP-dependent enzyme, such as alanine aminotransferase (ALT), is measured in the presence and absence of the inhibitor.

Protocol:

  • Reaction Mixture Preparation: Prepare the appropriate buffer and substrates for the chosen off-target enzyme (e.g., for ALT, this would include L-alanine and α-ketoglutarate).

  • Enzyme Addition: Add a fixed concentration of the off-target enzyme.

  • Inhibitor Addition: Add the test inhibitor at a concentration that is significantly higher than its IC50 for BioA (e.g., 100-fold to 1000-fold higher).

  • Measurement: Monitor the enzyme activity using a suitable detection method (e.g., spectrophotometric measurement of NADH consumption in a coupled reaction with lactate dehydrogenase).[9]

  • Data Analysis: Compare the enzyme activity in the presence and absence of the inhibitor to determine the percentage of inhibition. A lack of significant inhibition indicates specificity for BioA.

Whole-Cell Antimicrobial Susceptibility Testing

This assay determines the inhibitor's effectiveness at inhibiting bacterial growth.

Protocol:

  • Bacterial Culture: Grow Mycobacterium tuberculosis (or a suitable surrogate) in a standard growth medium.

  • Media Preparation: Prepare two sets of growth media: one standard (biotin-free or low-biotin) and one supplemented with a high concentration of biotin.

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions for bacterial growth.

  • Measurement: Determine the minimum inhibitory concentration (MIC), the lowest concentration of the inhibitor that prevents visible growth, for both biotin-free and biotin-supplemented conditions.[7]

  • Data Analysis: A significant increase in the MIC in the presence of biotin indicates that the inhibitor's antibacterial activity is due to its effect on the biotin biosynthesis pathway.[7]

Visualizing the Experimental Workflow and Biotin Pathway

To better understand the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays BioA_Inhibition BioA Inhibition Assay (IC50 Determination) Specificity_Conclusion Assess Specificity BioA_Inhibition->Specificity_Conclusion Off_Target Off-Target Enzyme Assay (e.g., ALT) Off_Target->Specificity_Conclusion MIC_No_Biotin Whole-Cell MIC (Biotin-Free) On_Target_Conclusion Confirm On-Target Activity MIC_No_Biotin->On_Target_Conclusion MIC_With_Biotin Whole-Cell MIC (Biotin-Supplemented) MIC_With_Biotin->On_Target_Conclusion BioA_IN_13 This compound BioA_IN_13->BioA_Inhibition BioA_IN_13->Off_Target BioA_IN_13->MIC_No_Biotin BioA_IN_13->MIC_With_Biotin

Caption: Experimental workflow for assessing the specificity of a BioA inhibitor.

biotin_pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB BioA_IN_13 This compound Inhibition BioA_IN_13->Inhibition Inhibition->BioA

Caption: The biotin biosynthesis pathway highlighting the inhibitory action of this compound on the BioA enzyme.

Conclusion

The assessment of inhibitor specificity is a cornerstone of drug development. For a novel BioA inhibitor such as the hypothetical this compound, a multi-faceted approach is required. This includes potent inhibition of the target enzyme, a clear lack of activity against other related enzymes, and whole-cell activity that is consistent with the proposed mechanism of action. The experimental protocols and comparative data framework provided in this guide offer a robust strategy for researchers and drug development professionals to thoroughly evaluate the specificity of new chemical entities targeting the essential BioA enzyme.

References

Comparative Kinetic Analysis of BioA Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the kinetic properties of inhibitors targeting 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.

This guide provides a comparative overview of the kinetic properties of several recently identified inhibitors of Mycobacterium tuberculosis BioA. While information on a compound referred to as "BioA-IN-13" is commercially available, public scientific literature lacks detailed kinetic data for this specific molecule. Therefore, this comparison focuses on other potent BioA inhibitors with published kinetic parameters to offer valuable insights for researchers in the field of tuberculosis drug discovery.

Kinetic Properties of BioA Inhibitors

The following table summarizes the key kinetic parameters for a selection of BioA inhibitors. These values provide a quantitative measure of their potency and binding affinity, crucial for evaluating their potential as therapeutic agents.

InhibitorTarget OrganismIC50KiKdCitation
C48 M. tuberculosis34 nM200 pM-[1][2][3]
Compound 6 M. tuberculosis110 nM--[1]
Compound 36 M. tuberculosis--76 nM[4]
MAC13772 E. coli~250 nM--[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. A lower value indicates higher potency or binding affinity.

Experimental Protocols

The determination of the kinetic parameters listed above involves specific biochemical assays. Below are generalized methodologies based on published research for assessing BioA inhibition.

BioA Inhibition Assay (General Protocol)

This assay measures the enzymatic activity of BioA and the inhibitory effect of test compounds.

Materials:

  • Purified M. tuberculosis BioA enzyme

  • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosylmethionine (SAM)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., Bicine buffer, pH 8.6)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • A coupled enzyme system for detection of the product, 7,8-diaminopelargonic acid (DAPA), or direct measurement of substrate depletion/product formation via methods like mass spectrometry. A continuous fluorescence displacement assay has also been developed for high-throughput screening.[6]

Procedure:

  • Enzyme Preparation: The BioA enzyme is typically expressed and purified from E. coli.

  • Assay Reaction: The reaction mixture containing BioA, PLP, and the test inhibitor (at varying concentrations) is pre-incubated in the assay buffer.

  • The reaction is initiated by the addition of the substrates, KAPA and SAM.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection: The rate of the reaction is measured by monitoring the formation of the product DAPA or the depletion of the substrate KAPA.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Determination of Ki for Tight-Binding Inhibitors

For potent inhibitors like C48, where the IC50 value is close to the enzyme concentration, the Morrison equation is used to determine the inhibition constant (Ki) to account for inhibitor depletion.[1] This method involves a similar assay setup but with a lower enzyme concentration and a specific data analysis model that accounts for tight binding.

Determination of Kd by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry can be used to directly measure the binding affinity (Kd) of an inhibitor to BioA.

Procedure:

  • The purified BioA enzyme is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into the injection syringe.

  • The inhibitor is titrated into the enzyme solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing Experimental Concepts

To aid in the understanding of the experimental setups and underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis enzyme Purified BioA reaction Incubate Enzyme, Inhibitor & Substrates enzyme->reaction inhibitor Test Inhibitor (e.g., C48) inhibitor->reaction substrates Substrates (KAPA, SAM) substrates->reaction measurement Measure Reaction Rate reaction->measurement analysis Calculate IC50 / Ki measurement->analysis

Caption: Workflow for a typical BioA enzymatic inhibition assay.

competitive_inhibition E BioA (Enzyme) ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S KAPA (Substrate) I Inhibitor (e.g., C48) ES->E P DAPA (Product) ES->P k_cat EI->E

Caption: Competitive inhibition of BioA by an inhibitor like C48.

References

A Comparative Guide to Alternatives for BioA-IN-13 in Targeting Biotin Synthesis for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Inhibitors Targeting Biotin Synthesis in Mycobacterium tuberculosis

The escalating threat of drug-resistant tuberculosis (TB) necessitates the exploration of novel therapeutic targets. The biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a compelling avenue for drug discovery, as it is essential for the bacterium's survival and absent in humans, suggesting a favorable therapeutic window. BioA, a key enzyme in this pathway, has been a focal point for the development of inhibitors. This guide provides a comparative analysis of alternatives to the known BioA inhibitor, BioA-IN-13, offering a comprehensive overview of their performance based on available experimental data.

The Biotin Synthesis Pathway in Mycobacterium tuberculosis: A Validated Target

The de novo synthesis of biotin is critical for Mtb's viability, playing a crucial role in fatty acid biosynthesis and gluconeogenesis. The pathway consists of several enzymatic steps, with 7,8-diaminopelargonic acid synthase (BioA) being a particularly vulnerable target for inhibition. The natural product amiclenomycin provided early validation of BioA as a druggable target.

Biotin_Synthesis_Pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_pimeloyl_synthesis Pimeloyl-ACP Synthesis cluster_biotin_ring_synthesis Biotin Ring Assembly Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP Multiple Steps (FAS-II) KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB Biotin Biotin DTB->Biotin BioB

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of the enzyme BioA.

Performance Comparison of BioA Inhibitors

Table 1: In Vitro Enzymatic Inhibition of Mtb BioA

Compound/ScaffoldTargetIC50KiReference
AmiclenomycinBioA--[1]
N-aryl piperazine (cpd 14)BioA155 nM-[2]
Compound A35BioA33.36 µg/mL (88.16 µM)-[3]
Compound A36BioA10.48 µg/mL (28.94 µM)-[3]
Compound A65BioA39.17 µg/mL (114.42 µM)-[3]
C48 BioA 34 nM 200 pM [4]

Table 2: Whole-Cell Activity Against M. tuberculosis H37Rv

Compound/ScaffoldMIC (Minimum Inhibitory Concentration)Reference
Amiclenomycin-[1]
N-aryl piperazine (cpd 14)26 µM (in biotin-free medium)[2]
Compound A3580 µg/mL (211.42 µM)[5]
Compound A36>200 µg/mL (>551.92 µM)[5]
Compound A6520 µg/mL (58.41 µM)[5]
C48 < 0.07 µM [4]

Note: The activity of many BioA inhibitors is dependent on the biotin concentration in the growth medium. Assays are typically performed in biotin-free or low-biotin conditions to reveal on-target activity.

From the available data, C48 emerges as a highly potent inhibitor of BioA, with a picomolar inhibition constant and sub-micromolar activity against whole Mtb cells. The N-aryl piperazine scaffold also demonstrates promising, though less potent, activity. Compounds A35 and A65 show moderate whole-cell activity, while compound A36, despite being a potent enzyme inhibitor, exhibits poor whole-cell efficacy, likely due to issues with cell permeability or efflux. Amiclenomycin, the natural product inhibitor, is known to be active against mycobacteria but suffers from instability.[6]

Beyond BioA: Targeting Other Enzymes in the Biotin Pathway

While BioA has been a primary focus, other enzymes in the biotin synthesis pathway represent viable alternative targets.

Table 3: Inhibitors of Other Biotin Synthesis Enzymes

Compound/ScaffoldTargetIC50 / Ki / KdMICReference
-Dethiobiotin Synthetase (DTBS/BioD)---
-Biotin Protein Ligase (MtBPL/BirA)---

Note: While inhibitors for DTBS and MtBPL have been identified, comprehensive comparative data is less readily available in the public domain compared to BioA inhibitors.

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the inhibitors discussed in this guide.

In Vitro BioA Enzyme Inhibition Assay (Fluorescence Displacement)

This assay is commonly used to determine the IC50 of compounds against the BioA enzyme.[7]

BioA_Assay_Workflow BioA Inhibition Assay Workflow cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection BioA_Enzyme BioA Enzyme Reaction_Mix Reaction Mixture BioA_Enzyme->Reaction_Mix Substrates KAPA + SAM Substrates->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Incubation Incubate Reaction_Mix->Incubation DAPA_Product DAPA Product Incubation->DAPA_Product BioD_Enzyme BioD Enzyme Detection_Mix Detection Mixture DAPA_Product->Detection_Mix BioD_Enzyme->Detection_Mix Fluorescent_Probe Fluorescently-labeled Dethiobiotin Fluorescent_Probe->Detection_Mix Streptavidin Streptavidin Streptavidin->Detection_Mix Fluorescence_Measurement Measure Fluorescence Detection_Mix->Fluorescence_Measurement

Caption: A generalized workflow for a BioA fluorescence displacement assay.

Protocol:

  • Reagents and Materials:

    • Purified Mtb BioA and BioD enzymes.

    • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosylmethionine (SAM).

    • Fluorescently-labeled dethiobiotin probe.

    • Streptavidin.

    • Assay buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, pH 8.6).

    • Test compounds dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • A reaction mixture is prepared containing BioA enzyme, KAPA, and SAM in the assay buffer.

    • Test compounds at various concentrations are added to the wells.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

    • The BioA-catalyzed reaction produces 7,8-diaminopelargonic acid (DAPA).

    • A detection mixture containing BioD, ATP, streptavidin, and the fluorescently-labeled dethiobiotin probe is added.

    • BioD converts DAPA to dethiobiotin.

    • The newly synthesized dethiobiotin displaces the fluorescent probe from streptavidin, leading to an increase in fluorescence.

    • Fluorescence is measured over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).[7]

  • Data Analysis:

    • The rate of the reaction is determined from the linear phase of the fluorescence increase.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

The REMA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[8][9]

Protocol:

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Resazurin sodium salt solution (0.01% w/v in sterile water).

    • Test compounds dissolved in DMSO.

    • 96-well microtiter plates.

  • Assay Procedure:

    • A mid-log phase culture of Mtb is diluted to a specific optical density (e.g., McFarland standard of 1) and then further diluted.

    • Serial dilutions of the test compounds are prepared in the 96-well plates.

    • The diluted Mtb culture is added to each well containing the test compounds.

    • Control wells (no drug) and sterility control wells (no bacteria) are included.

    • The plates are incubated at 37°C for 7 days.

    • After incubation, the resazurin solution is added to each well.

    • The plates are incubated for another 24-48 hours.

  • Data Analysis:

    • Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[9]

Conclusion

The biotin biosynthesis pathway of Mycobacterium tuberculosis remains a promising area for the development of novel anti-tubercular agents. While this compound is a known inhibitor, a number of potent alternatives have been identified through various screening and design strategies. The compound C48 stands out for its exceptional potency against both the BioA enzyme and whole Mtb cells. The N-aryl piperazine scaffold also represents a valuable starting point for further optimization. Continued research into these and other inhibitors targeting the biotin synthesis pathway is crucial in the fight against tuberculosis. The detailed methodologies provided in this guide are intended to facilitate the standardized evaluation of new and existing compounds in this important therapeutic space.

References

Safety Operating Guide

Navigating the Disposal of BioA-IN-13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information regarding the disposal procedures for BioA-IN-13, a substance encountered in various research and development settings. Due to the absence of a standardized chemical identifier for "this compound" in publicly available safety and chemical databases, this document outlines general best practices for the disposal of analogous research compounds. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance.

General Principles of Biohazardous and Chemical Waste Disposal

The disposal of laboratory waste is governed by a hierarchy of controls designed to minimize risk. These general principles should be applied to the handling of this compound in the absence of specific manufacturer instructions.

1. Identification and Segregation: All waste materials that have come into contact with this compound must be considered contaminated. This includes personal protective equipment (PPE), pipette tips, culture dishes, and any absorbent materials used for spills.[1] Segregate this waste from general laboratory trash to prevent accidental exposure and ensure it is handled by trained personnel.

2. Waste Containers: Utilize appropriate, clearly labeled, and puncture-resistant containers for the collection of solid and sharp waste.[1][2][3] Liquid waste should be collected in leak-proof, closeable containers.[2][4] All containers must be marked with the universal biohazard symbol if applicable, or as chemical waste.[2][4]

3. Decontamination: Depending on the nature of this compound and the experimental context, decontamination of liquid waste may be necessary before disposal. Common methods include chemical inactivation or steam sterilization (autoclaving).[3][4] Never autoclave chemicals that can release toxic fumes, such as bleach.[2] For solid waste, autoclaving can also be an effective decontamination step before final disposal.[4]

Disposal Procedures for this compound Waste Streams

The following table summarizes the recommended disposal routes for different types of waste potentially generated during the handling of a compound like this compound. Researchers must always refer to their institution's specific Environmental Health and Safety (EHS) guidelines.

Waste TypeRecommended Disposal ProcedureKey Considerations
Solid Waste - Collect in a designated, labeled biohazard or chemical waste bag within a rigid container.[4][5] - Once the bag is three-quarters full, it should be securely closed.[2][3] - The container should then be sealed and stored in a designated waste accumulation area for pickup by a licensed hazardous waste contractor.[5]- Do not mix with regular trash.[2] - If autoclaving is used for decontamination, ensure the bag is loosely secured to allow steam penetration.[2]
Liquid Waste - Collect in a labeled, leak-proof, and chemical-resistant container.[2][4] - Depending on institutional policy and the properties of this compound, liquid waste may be chemically treated to neutralize hazardous components.[3] - Following treatment, some aqueous waste may be suitable for drain disposal, but this requires explicit approval from EHS.[2][4] - Otherwise, it must be collected for hazardous waste disposal.- Never dispose of untreated chemical waste down the drain.[2][6] - Be aware of potential chemical reactions when mixing different waste streams.
Sharps Waste - Immediately dispose of all contaminated sharps (needles, scalpels, Pasteur pipettes, etc.) in a designated, puncture-resistant sharps container.[1][2][3] - Do not recap, bend, or break needles.[1] - When the sharps container is three-quarters full, it must be sealed and placed in the appropriate biohazardous or chemical waste stream for pickup.[2][3]- Sharps containers should be located as close to the point of use as possible.[1]
Contaminated Glassware - Decontaminate via autoclaving or chemical disinfection.[4] - After decontamination, it can often be disposed of in a designated broken glass box.[5]- Ensure decontamination is thorough before disposal as non-hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of waste contaminated with a research compound like this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_treatment Decontamination/Treatment (If Required) cluster_disposal Final Disposal Start Experiment using this compound SolidWaste Solid Waste (Gloves, Tubes) Start->SolidWaste LiquidWaste Liquid Waste (Media, Reagents) Start->LiquidWaste SharpsWaste Sharps Waste (Needles, Pipettes) Start->SharpsWaste CollectSolid Collect in Labeled Chemical Waste Bag/Bin SolidWaste->CollectSolid CollectLiquid Collect in Labeled Leak-Proof Container LiquidWaste->CollectLiquid CollectSharps Collect in Puncture-Proof Sharps Container SharpsWaste->CollectSharps AutoclaveSolid Autoclave Solid Waste CollectSolid->AutoclaveSolid TreatLiquid Chemical Inactivation or pH Neutralization CollectLiquid->TreatLiquid EHS_Pickup Arrange for EHS/ Hazardous Waste Pickup CollectSharps->EHS_Pickup TreatLiquid->EHS_Pickup If not suitable for drain DrainDisposal Drain Disposal (EHS Approval Required) TreatLiquid->DrainDisposal AutoclaveSolid->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound contaminated materials.

Disclaimer: The information provided is a general guide. Always prioritize the Safety Data Sheet (SDS) for this compound and your institution's specific waste management protocols. Consult with your Environmental Health and Safety (EHS) department for any clarifications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BioA-IN-13
Reactant of Route 2
BioA-IN-13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.